molecular formula C4H2Cl2O B1591698 2,5-Dichlorofuran CAS No. 42587-83-7

2,5-Dichlorofuran

Cat. No.: B1591698
CAS No.: 42587-83-7
M. Wt: 136.96 g/mol
InChI Key: UWWPONFLTBNRKY-UHFFFAOYSA-N
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Description

2,5-Dichlorofuran is a useful research compound. Its molecular formula is C4H2Cl2O and its molecular weight is 136.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWPONFLTBNRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591448
Record name 2,5-Dichlorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42587-83-7
Record name 2,5-Dichlorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dichlorofuran chemical properties and structure

[1][2]

Executive Summary

2,5-Dichlorofuran (CAS 42587-83-7) is a halogenated heteroaromatic intermediate characterized by its symmetry and specific reactivity profile. Unlike its parent compound furan, the presence of chlorine atoms at the

1

Chemical Identity & Physicochemical Properties

The introduction of two chlorine atoms increases lipophilicity and density relative to furan.[1] The molecule exhibits

1
Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name This compound
CAS Number 42587-83-7
Molecular Formula C

H

Cl

O
Molecular Weight 136.96 g/mol
Appearance Colorless liquidDarkens upon storage due to oxidation/polymerization.
Boiling Point 115–117 °CAt 760 mmHg [1].[1]
Density 1.371 g/cm³At 25 °C [1].[1]
Solubility Organic solvents (DCM, CHCl

, THF)
Hydrophobic; sparingly soluble in water.[1]

H NMR

6.30–6.40 ppm (s, 2H)
Singlet due to symmetry (CDCl

) [2].[1]

Synthesis & Production Protocols

Direct halogenation of furan is challenging due to the acid-sensitivity of the furan ring (which polymerizes easily) and the vigorous nature of electrophilic halogenation. The most reliable laboratory-scale method involves controlled low-temperature chlorination.[1]

Protocol: Direct Low-Temperature Chlorination

Principle: The reaction proceeds via an addition-elimination mechanism where chlorine adds across the diene system, followed by dehydrohalogenation.[1] Low temperature is critical to prevent ring opening and polymerization.[1]

Reagents:

  • Furan (freshly distilled)

  • Chlorine gas (Cl

    
    )
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl

    
    ) - Note: DCM is preferred for safety.
    
  • Nitrogen atmosphere[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl

    
    ). Purge with nitrogen.[1]
    
  • Solvation: Dissolve furan (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Control is vital; temperatures above -20 °C favor polymerization.[1]

  • Chlorination: Slowly bubble Cl

    
     gas through the solution. The rate must be slow enough to maintain the temperature below -35 °C. Monitor reaction progress via GC-MS or TLC.
    
    • Endpoint: Disappearance of furan and appearance of the dichlorofuran peak.[1] Over-chlorination leads to 2,3,5-trichlorofuran.[1]

  • Workup:

    • Purge excess Cl

      
       with a stream of nitrogen.[1]
      
    • Allow the mixture to warm to 0 °C.

    • Wash with saturated NaHCO

      
       (cold) to neutralize HCl byproducts.[1]
      
    • Dry organic layer over MgSO

      
      .[1]
      
  • Purification: Fractional distillation under reduced pressure. This compound is the lower boiling fraction compared to higher chlorinated byproducts.[1]

Yield: Typically 40–60% depending on temperature control [3].[1]

Reactivity Profile

The chemical behavior of this compound is dominated by the electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M) of the chlorines.

Electrophilic Aromatic Substitution (EAS)[3]
  • Status: Highly Deactivated / Blocked.[1]

  • Mechanism: The reactive

    
    -positions (2,5) are blocked.[1] The 
    
    
    -positions (3,4) are deactivated by the -I effect of the adjacent chlorines.[1]
  • Implication: Standard Friedel-Crafts or nitration reactions are difficult and often lead to ring opening.[1]

Nucleophilic Aromatic Substitution (S Ar)
  • Status: Activated under specific conditions.[1][2][3]

  • Mechanism: While not as reactive as nitro-halo arenes, the furan oxygen acts as an electron sink, allowing attack at the C-2/C-5 position followed by chloride expulsion.

  • Application: Reaction with dithiolates at elevated temperatures (200 °C) can yield poly(furanylene sulfide)s, demonstrating the leaving group ability of the chloride [4].

Diels-Alder Cycloaddition
  • Status: Moderate Diene Character.

  • Mechanism: this compound can act as a diene (4

    
    ) in [4+2] cycloadditions.[1] However, the steric bulk and electronic deactivation of the chlorines make it less reactive than furan or methylfuran.[1]
    
  • Partners: Reacts best with highly reactive dienophiles (e.g., benzyne, maleic anhydride) or under high-pressure conditions.[1]

Figure 1: Primary reactivity pathways for this compound.

Metabolism & Toxicology (Bioactivation)

For drug development professionals, the metabolic fate of halofurans is a critical safety checkpoint. This compound is a structural analog of hepatotoxic furanoids.

Mechanism: Cytochrome P450 Bioactivation

The primary toxicity mechanism involves oxidative ring opening catalyzed by CYP450 (specifically CYP2E1).[1]

  • Epoxidation: CYP450 oxidizes the C2-C3 double bond.[1]

  • Ring Opening: The epoxide is unstable and rearranges/hydrolyzes.[1]

  • Reactive Metabolite: Formation of cis-2,5-dichloro-2-butene-1,4-dial (an enedial).[1]

  • Covalent Binding: This

    
    -unsaturated dicarbonyl is a potent electrophile (Michael acceptor) that covalently binds to cellular proteins and DNA (forming adducts), leading to cytotoxicity and potential mutagenicity.[1]
    

Figure 2: Metabolic activation pathway of this compound leading to reactive dicarbonyls.

Safety & Handling

  • Volatility: High vapor pressure implies inhalation risk.[1] Use only in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Sensitive to light and air (oxidation leads to darkening and acidity).[1]

  • Hazards: Potential carcinogen (based on furan structural alerts).[1] Skin and eye irritant.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution of this compound Derivatives. Retrieved from [Link]

Technical Guide: Spectroscopic Characterization of 2,5-Dichlorofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichlorofuran (


, MW 136.96) is a symmetric heteroaromatic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds. Unlike its parent furan, the presence of chlorine atoms at the 

-positions (2 and 5) significantly alters its electronic distribution, stability, and spectral signature.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental data with mechanistic insights, offering a self-validating protocol for researchers to confirm structural integrity and purity.

Synthesis & Sample Preparation

Context: Direct chlorination of furan often leads to uncontrolled polymerization or poly-chlorination. A robust "field-proven" method involves a two-step sequence: addition followed by elimination.

Protocol: Controlled Synthesis
  • Addition : Furan is treated with chlorine gas (

    
    ) at -40°C in dichloromethane (
    
    
    
    ) to yield the unstable intermediate 2,2,5,5-tetrachlorotetrahydrofuran or 2,5-dichloro-2,5-dihydrofuran (depending on stoichiometry).
  • Elimination : The intermediate is treated with a weak base (e.g., Potassium Acetate or Pyridine) to induce double dehydrochlorination, restoring aromaticity to yield this compound.

  • Purification : Fractional distillation (bp ~115°C).

Sample Prep for Analysis :

  • NMR : Dissolve ~10 mg in 0.6 mL

    
    . Ensure solvent is acid-free to prevent polymerization.
    
  • GC-MS : Dilute to 1 ppm in Hexane. Avoid methanol (potential nucleophilic attack).

Mass Spectrometry (EI-MS)

Logic: The presence of two chlorine atoms creates a distinct isotopic fingerprint that serves as the primary confirmation of elemental composition.

Isotopic Abundance Pattern

Chlorine exists as


 (75.8%) and 

(24.2%). For a dichloro- compound, the molecular ion (M) cluster follows a mathematical expansion of

, resulting in an approximate 9:6:1 intensity ratio.
Ionm/zRelative IntensityOrigin
M

136 100% (Base)

isotopologue
M+2 138 ~65%

isotopologue
M+4 140 ~10%

isotopologue
Fragmentation Pathway

The fragmentation is driven by the stability of the furan ring and the lability of the C-Cl bond.

  • Loss of CO (-28) : Characteristic of furan systems, contracting the ring.

  • Loss of Cl (-35) : Formation of the chlorofuryl cation.

  • Ring Opening : Formation of chloro-enone species.

MS_Fragmentation M Molecular Ion [C4H2Cl2O]+. m/z 136/138/140 Frag1 [M - CO]+. (Ring Contraction) m/z 108/110 M->Frag1 - CO (28 u) Frag2 [M - Cl]+ (Chlorofuryl Cation) m/z 101/103 M->Frag2 - Cl. (35 u) Frag3 [C3H2Cl]+ (Cyclopropenyl Cation) m/z 73/75 Frag1->Frag3 - Cl. Frag2->Frag3 - CO

Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (70 eV).

Infrared Spectroscopy (FT-IR)

Logic: IR confirms the functional groups.[1][2][3] The absence of O-H and C=O (carbonyl) stretches confirms the aromatic ether nature.

Frequency (

)
IntensityAssignmentNotes
3130 - 3140 WeakC-H Stretch Characteristic of furanoid/aromatic C-H.
1580, 1490 MediumC=C Ring Stretch Skeletal vibrations of the heteroaromatic ring.
1020 - 1050 StrongC-O-C Stretch Antisymmetric ether stretch.
780 - 800 StrongC-Cl Stretch Diagnostic band for chlorine substitution.

Nuclear Magnetic Resonance (NMR)

Logic: The high symmetry (


) of this compound simplifies the NMR spectra significantly. Any deviation from this simplicity (e.g., appearance of doublets) indicates the presence of the asymmetric isomer (2,3-dichlorofuran) or impurities.
H NMR (Proton)

Solvent:


 | Ref: TMS (0.00 ppm)

Due to the plane of symmetry passing through the oxygen atom, protons at positions 3 and 4 are chemically and magnetically equivalent.

Shift (

ppm)
MultiplicityIntegrationAssignment
6.34 Singlet (s) 2HH-3, H-4 (

-protons)

Analysis: The chemical shift is upfield compared to


-protons of furan (~7.4 ppm) but similar to the 

-protons of unsubstituted furan (~6.3 ppm). The inductive withdrawing effect (-I) of Cl is counterbalanced by its mesomeric donation (+M), resulting in a minimal net shift for the

-protons.
C NMR (Carbon)

Solvent:


 | Ref: 

triplet (77.0 ppm)

The symmetry dictates only two distinct carbon signals.

Shift (

ppm)
TypeAssignmentNotes
136.5 Quaternary (C)C-2, C-5 Attached to Chlorine (

-carbons).
110.2 Tertiary (CH)C-3, C-4 Attached to Hydrogen (

-carbons).

Analysis:

  • C-2/C-5 : Shifted upfield relative to furan

    
    -carbon (142 ppm) due to the "Heavy Atom Effect" and shielding resonance of Chlorine, despite its electronegativity.
    
  • C-3/C-4 : Remains close to the typical furan

    
    -carbon value (109 ppm).
    

Analytical Workflow: Quality Control

The following decision tree ensures the identity of the synthesized material.

QC_Workflow Start Crude Product (Liquid) GCMS GC-MS Analysis Start->GCMS Check1 Isotope Ratio 9:6:1 (M, M+2, M+4)? GCMS->Check1 NMR 1H NMR Analysis Check1->NMR Yes Result_Fail1 FAIL: Check for Mono-Cl or Tri-Cl Check1->Result_Fail1 No Check2 Single Singlet @ ~6.3 ppm? NMR->Check2 Result_Pass PASS: This compound Check2->Result_Pass Yes Result_Fail2 FAIL: Isomer (2,3-Cl2) or Impurities Check2->Result_Fail2 No (Doublets seen)

Figure 2: QC Decision Tree for this compound validation.

References

  • NIST Chemistry WebBook . Mass Spectrum of Furan Derivatives and Isotope Patterns. National Institute of Standards and Technology. [Link]

  • SDBS Spectral Database . 1H and 13C NMR Data for Halogenated Furans. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary . This compound (CID 17879841). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal . Synthesis of Substituted Furans. [Link]

Sources

Synthesis of 2,5-Dichlorofuran from Furan: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,5-dichlorofuran is a critical transformation in the development of advanced agrochemicals, functional materials, and pharmaceutical intermediates. However, the direct halogenation of furan presents significant synthetic challenges due to the electron-rich nature of the heteroaromatic ring and its extreme sensitivity to acidic byproducts. As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing kinetic control, thermodynamic stability, and operational safety.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two primary synthetic pathways to this compound: Direct Electrophilic Chlorination and Directed Lithiation followed by Electrophilic Quenching .

Mechanistic Rationale & Synthetic Challenges

Furan is a highly reactive, oxygen-containing five-membered heterocycle. Because the oxygen atom donates electron density into the


-system, furan undergoes electrophilic aromatic substitution approximately 

times faster than benzene[1].

The primary challenge in synthesizing this compound lies in the generation of hydrogen chloride (HCl) during direct halogenation. Furan is exceptionally sensitive to strong acids; even trace amounts of HCl at room temperature will initiate a rapid, exothermic cationic polymerization, resulting in a black, tarry polymeric mass rather than the desired discrete halogenated product[2]. Consequently, synthetic strategies must either strictly control the reaction kinetics at cryogenic temperatures to manage the HCl byproduct or bypass acid generation entirely via organometallic intermediates.

Pathway A: Direct Electrophilic Chlorination (Kinetic Control)

Causality & Mechanism

To successfully achieve direct chlorination, the reaction must be kinetically controlled at cryogenic temperatures (typically -40 °C). At this temperature, the electrophilic attack of chlorine gas (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the 

-positions (C2 and C5) proceeds through a

-complex intermediate. The low temperature suppresses the activation energy required for the acid-catalyzed ring-opening and polymerization pathways. Once the chlorination is complete, the reaction mixture must be warmed slowly to drive off the dissolved HCl gas before it can protonate the furan ring[2].

DirectChlorination Furan Furan (C4H4O) Intermediate σ-Complex Intermediate Furan->Intermediate Electrophilic Attack Cl2 Cl2 Gas (-40 °C) Cl2->Intermediate Product1 2-Chlorofuran Intermediate->Product1 -HCl Polymer Polymerization (If T > 0 °C) Intermediate->Polymer Acid-catalyzed Degradation Product2 This compound (Target) Product1->Product2 +Cl2, -HCl

Direct electrophilic chlorination of furan highlighting the polymerization risk.
Experimental Protocol: Direct Chlorination

This protocol is a self-validating system: the evolution of HCl gas during the warming phase serves as a visual and chemical indicator of successful substitution.

  • Preparation: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas dispersion tube, and an internal thermocouple. Purge the system with anhydrous nitrogen.

  • Solvent & Substrate: Dissolve 1.0 equivalent of freshly distilled furan in anhydrous dichloromethane (DCM) (approx. 0.5 M concentration).

  • Cryogenic Cooling: Cool the reactor to strictly -40 °C. Causality: Temperatures above -20 °C will rapidly accelerate polymerization.

  • Reagent Addition: Slowly bubble 2.1 equivalents of anhydrous

    
     gas into the solution. Maintain the internal temperature at -40 °C throughout the addition.
    
  • Controlled Degassing: Remove the cooling bath and allow the reaction to warm up to 20 °C at a rate of ~1 °C/min. Causality: Slow warming allows the HCl gas to evolve and escape the liquid phase before the thermal threshold for polymerization is reached[2].

  • Isolation: Subject the crude mixture to fractional distillation at atmospheric pressure. This compound distills as a colorless liquid at approximately 115 °C[2].

Pathway B: Directed Lithiation & Electrophilic Quenching (Thermodynamic Control)

Causality & Mechanism

For drug development professionals requiring high-purity this compound without the hazards of


 gas or the risk of polymeric contamination, the organometallic route is superior. Furan can be quantitatively deprotonated at the C2 and C5 positions using n-butyllithium (n-BuLi)[1].

The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is mechanistically critical. TMEDA coordinates to the lithium cation, breaking down the hexameric aggregates of n-BuLi into highly reactive monomers, thereby increasing the basicity and kinetic reactivity of the butyl anion. The resulting 2,5-dilithiofuran is thermodynamically stable in solution and can be cleanly quenched with a solid electrophilic chlorinating agent, such as hexachloroethane (


) or N-chlorosuccinimide (NCS).

Lithiation Furan Furan Dilithio 2,5-Dilithiofuran Furan->Dilithio Directed ortho-Metalation (-78 °C to RT) BuLi 2 eq. n-BuLi + TMEDA BuLi->Dilithio Product This compound Dilithio->Product Electrophilic Quenching Quench C2Cl6 or NCS (-78 °C) Quench->Product

Directed lithiation of furan using n-BuLi/TMEDA followed by electrophilic quenching.
Experimental Protocol: Directed Lithiation

This protocol utilizes titration and colorimetric shifts as self-validating checkpoints.

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Reagent Loading: Add 1.0 equivalent of furan and 2.2 equivalents of anhydrous TMEDA to anhydrous tetrahydrofuran (THF). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add 2.2 equivalents of n-BuLi (2.5 M in hexanes). Checkpoint: The solution will transition to a pale yellow color, indicating the formation of the lithiated species.

  • Thermodynamic Maturation: Remove the cooling bath and allow the mixture to stir at room temperature for 1 hour to ensure complete dilithiation to 2,5-dilithiofuran.

  • Electrophilic Quench: Re-cool the flask to -78 °C. Slowly add a solution of 2.2 equivalents of hexachloroethane (

    
    ) dissolved in THF. Causality: 
    
    
    
    acts as a mild source of electrophilic chlorine (
    
    
    ), avoiding the oxidative degradation associated with
    
    
    gas.
  • Workup: Allow the reaction to warm to room temperature, quench with saturated aqueous

    
    , extract with diethyl ether, dry over 
    
    
    
    , and concentrate under reduced pressure.

Comparative Data Analysis

To aid researchers in selecting the optimal synthetic strategy, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterPathway A: Direct ChlorinationPathway B: Directed Lithiation
Primary Reagents Furan,

gas
Furan, n-BuLi, TMEDA,

Temperature Profile -40 °C to 20 °C-78 °C

RT

-78 °C
Regioselectivity Moderate (Mixture of mono/di/poly)Extremely High (Strictly 2,5-substituted)
Yield of 2,5-Isomer ~40 - 55% (Requires distillation)> 85% (Chromatography/Extraction)
Scalability High (Industrial scale)Moderate (Lab/Pilot scale)
Primary Risk Factor Exothermic polymerization via HClPyrophoric nature of n-BuLi

Safety and Handling Protocols

  • n-Butyllithium (n-BuLi): n-BuLi is highly pyrophoric and reacts violently with moisture to generate flammable butane gas and corrosive lithium hydroxide. All transfers must be performed using air-free Schlenk techniques or inside a glovebox.

  • Chlorine Gas (

    
    ):  Highly toxic and corrosive. Must be handled exclusively inside a certified chemical fume hood with a dedicated alkaline scrubber system to neutralize excess gas.
    
  • Thermal Runaway: When executing Pathway A, failure to maintain the -40 °C temperature during

    
     addition will result in rapid polymerization, potentially over-pressurizing the reaction vessel[2].
    

References

  • Chlorination process (US2430667A)
  • The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications - Scribd -[Link]

  • Product Subclass 14: Aryllithium and Hetaryllithium Compounds - Thieme Connect -[Link]

  • Metalated heterocycles in organic synthesis: recent applications - Arkat USA -[Link]

Sources

Reactivity of the Furan Ring in 2,5-Dichlorofuran

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Deceptive Stability of Halofurans

2,5-Dichlorofuran (CAS: 42587-83-7) presents a unique reactivity profile that distinguishes it from its parent compound, furan. While the halogen substituents at the


-positions (C2, C5) theoretically stabilize the ring against acid-catalyzed polymerization compared to alkylfurans, they introduce a distinct electronic push-pull system. The chlorine atoms deactivate the ring towards typical Electrophilic Aromatic Substitution (EAS) while simultaneously rendering the system susceptible to oxidative ring opening and specific nucleophilic attacks on derived metabolites.

For drug development professionals, understanding this molecule is critical not just for its synthetic utility, but for its metabolic liability. The furan ring is a structural alert; the 2,5-dichloro motif specifically funnels metabolism toward highly reactive


-keto-enals (e.g., mucochloric acid), a known alkylating agent of glutathione and proteins.

Electronic Structure and Reactivity Profile

Substituent Effects

The reactivity of this compound is dictated by the competition between the inductive and mesomeric effects of the chlorine atoms:

  • Inductive Effect (-I): The electronegative chlorines withdraw electron density through the

    
    -framework, deactivating the ring toward electrophiles relative to furan.
    
  • Mesomeric Effect (+M): The lone pairs on chlorine can donate electron density into the

    
    -system, but this is generally weaker than the inductive withdrawal in this heterocyclic context.
    

Net Result: The C3 and C4 positions are the only available sites for substitution but are significantly less nucleophilic than in furan. Consequently, the molecule often prefers addition-elimination or oxidative ring-opening pathways over simple substitution.

Reactivity Matrix
Reaction TypeReactivity StatusMechanistic Insight
Electrophilic Aromatic Substitution (EAS) Low / Difficult C2/C5 blocked. C3/C4 deactivated. Strong electrophiles (e.g.,

) often trigger oxidation rather than substitution.
Diels-Alder Cycloaddition Low (Steric/Electronic) Cl substituents destabilize the transition state and introduce steric clash. Requires high pressure or highly reactive dienophiles (e.g., benzyne).
Oxidative Ring Opening High Primary reaction mode with oxidants (P450,

). Leads to formation of mucochloric acid.
Nucleophilic Aromatic Substitution (

)
Moderate (Specific Conditions) Possible if ring is further activated by electron-withdrawing groups at C3/C4, or via addition-elimination mechanisms.

Critical Reaction Pathways

Oxidative Ring Opening (The "Mucochloric" Pathway)

This is the most chemically and biologically significant pathway. Unlike benzene, the aromaticity of furan is low (approx. 16 kcal/mol), making the diene character pronounced. Treatment with strong oxidants destroys the aromatic system.

Mechanism: Reaction with nitric acid does not yield 3-nitro-2,5-dichlorofuran as the major product. Instead, it produces mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). This transformation involves the addition of the oxidant across the C2-C5 axis followed by hydrolysis.

Diels-Alder Cycloaddition

Furan is a classic diene for Diels-Alder reactions. However, this compound is a poor diene.

  • Steric Hindrance: The

    
    -chlorines clash with the dienophile in the endo transition state.
    
  • Electronic Deactivation: The -I effect lowers the HOMO energy of the furan, increasing the HOMO-LUMO gap with standard electron-deficient dienophiles (like maleic anhydride).

  • Protocol Note: Successful cycloaddition often requires "forcing" conditions (high pressure) or the use of benzyne intermediates to trap the furan.

Metabolic Activation & Toxicology

For medicinal chemists, the this compound moiety acts as a "pro-electrophile." In vivo, it undergoes bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).

Bioactivation Mechanism
  • Epoxidation: CYP450 oxidizes the C2-C3 double bond.

  • Ring Opening: The resulting epoxide or radical cation collapses to form an unsaturated dialdehyde (enedial).

  • Toxicity: In the case of this compound, the product is structurally related to mucochloric acid , a potent electrophile that depletes cellular glutathione (GSH) and alkylates DNA/proteins.

Visualization of Metabolic Pathway

MetabolicPathway DCF This compound (Parent) CYP CYP450 (Oxidation) DCF->CYP Phase I Metab INT Reactive Intermediate (Epoxide / Enedial) CYP->INT MCA Mucochloric Acid (Toxic Electrophile) INT->MCA Hydrolysis/Rearrangement GSH Glutathione Conjugate (Detoxification/Depletion) MCA->GSH + GSH (GST) PROT Protein Adducts (Cytotoxicity) MCA->PROT + Lys/Cys residues

Figure 1: Bioactivation pathway of this compound leading to cytotoxic protein adducts.

Experimental Protocols

Synthesis of this compound

Principle: Direct chlorination of furan is exothermic and can lead to polymerization. Low temperature control is essential to isolate the kinetic product.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (

    
    ).
    
  • Solvent: Dissolve furan (1.0 eq) in anhydrous dichloromethane (DCM) or

    
     (if permitted).
    
  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Addition: Slowly bubble dry Chlorine gas (

    
    ) into the mixture. Monitor temperature strictly; do not allow it to rise above -35°C.
    
  • Workup: Purge excess

    
     with nitrogen. Wash with cold saturated 
    
    
    
    to neutralize HCl.
  • Purification: Fractional distillation. This compound boils at approx. 115-117°C (atmospheric).

    • Note: The reaction typically yields a mixture of 2-chlorofuran and this compound. Careful fractionation is required.

Oxidative Conversion to Mucochloric Acid

Principle: Utilization of nitric acid to drive the oxidative ring opening.

Protocol:

  • Reagent: Prepare concentrated Nitric Acid (

    
    , d=1.42).
    
  • Reaction: Add this compound dropwise to the stirred acid at 0°C.

  • Temperature: Allow to warm to room temperature slowly. Evolution of

    
     fumes indicates oxidation.
    
  • Isolation: Pour onto crushed ice. The product, mucochloric acid, will precipitate or can be extracted with ether.

  • Crystallization: Recrystallize from water/formic acid. Mp: 127°C.

Reactivity Logic Map

The following diagram summarizes the divergent reactivity pathways based on reagent class.

ReactivityMap Center This compound HNO3 HNO3 / Oxidants Center->HNO3 Oxidation Diene Maleic Anhydride / Benzyne Center->Diene Diels-Alder Nu Nucleophiles (R-SH) Center->Nu Nucleophilic Attack Muco Mucochloric Acid (Ring Opening) HNO3->Muco Adduct [4+2] Cycloadduct (Low Yield / Steric Hindrance) Diene->Adduct Subst No Reaction / Ring Degradation (Direct SNAr is rare) Nu->Subst

Figure 2: Divergent chemical fates of this compound under oxidative, pericyclic, and nucleophilic conditions.

References

  • Synthesis and Properties of Halofurans

    • Source: PubChem / NIST D
    • Data: this compound (CAS 42587-83-7)
  • Oxid

    • Title: Synthesis and Reactivity of Dihalofuranones (Mucochloric Acid Derivatives)[1][2]

    • Source: ResearchG
    • Context: Describes the oxidation of dichlorofuran to mucochloric acid and subsequent reactions with thiols.
  • Metabolic Activ

    • Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds
    • Source: Drug Metabolism and Disposition (NIH/PubMed)
    • Context: Detailed mechanism of P450 oxidation of furan rings to reactive enedials and protein binding.
  • Diels-Alder Reactivity of Halofurans

    • Title: The origin of the halogen effect on reactivity and reversibility of Diels-Alder cycloadditions involving furan[3]

    • Source: Angewandte Chemie Int.[4] Ed. (PubMed)

    • Context: Computational and experimental analysis of how halogens deactiv

Sources

Strategic Utilization of 2,5-Dichlorofuran in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Strategic Value of Halogenated Furans

In modern drug discovery, the furan ring is a highly desirable pharmacophore due to its presence in numerous natural products and its ability to participate in diverse binding interactions. However, unsubstituted furans suffer from a critical pharmacokinetic liability: the electron-rich C2 and C5 positions are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, leading to rapid clearance and potential toxicity.

2,5-Dichlorofuran (2,5-DCF) solves this challenge. By installing chlorine atoms at the 2 and 5 positions, medicinal chemists can metabolically "harden" the furan core while simultaneously providing versatile synthetic handles for late-stage functionalization. This whitepaper explores the physicochemical profile, kinetically controlled synthesis, and advanced downstream functionalization of 2,5-DCF, specifically focusing on its role as a precursor for complex pharmaceutical scaffolds like calpain modulators[1].

Physicochemical Profiling

Understanding the physical properties of 2,5-DCF is critical for handling, solvent selection, and purification during scale-up. The compound exists as a colorless liquid at room temperature and requires careful distillation due to its volatility[2][3].

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 42587-83-7[4]
Molecular Formula C₄H₂Cl₂O[2]
Molecular Weight 136.96 g/mol [5]
Boiling Point ~115 °C[3]
Density 1.371 g/cm³ (at 25 °C)[3]

Synthetic Methodology: Overcoming Furan Polymerization

The Causality of Cryogenic Control

Direct chlorination of furan at room temperature is notoriously difficult. The oxygen lone pair makes the furan ring highly nucleophilic, driving rapid electrophilic aromatic substitution. However, the hydrogen chloride (HCl) byproduct generated during substitution acts as a strong acid catalyst, triggering violent ring-opening and the formation of dark, tarry polymers[6].

To successfully synthesize 2,5-DCF, the reaction must be kinetically controlled at cryogenic temperatures (-40 °C) [3][6]. This low temperature stabilizes the tetrachloro addition intermediate and suppresses polymerization. Only upon controlled warming does the intermediate eliminate HCl to yield the fully aromatized this compound[3].

SynthesisWorkflow Furan Furan Core (Highly Nucleophilic) Chlorination Cl2 Addition (-40°C, CH2Cl2) Furan->Chlorination Electrophilic Attack Intermediate Tetrachloro Intermediate (Kinetically Trapped) Chlorination->Intermediate Suppresses Polymerization Product This compound (Metabolically Hardened) Intermediate->Product Thermal HCl Elimination (20°C)

Fig 1: Kinetically controlled synthesis workflow of this compound.

Protocol 1: Low-Temperature Chlorination of Furan

This protocol is designed as a self-validating system to ensure operator safety and product integrity.

  • Solvent & Substrate Preparation: Dissolve furan (1.0 eq) in a saturated chlorohydrocarbon solvent (e.g., anhydrous methylene chloride). Causality: Methylene chloride is chosen because it is fully halogenated and inert to Cl₂ gas at low temperatures[3].

  • Cryogenic Cooling: Cool the reactor to -40 °C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature stabilizes at -40 °C before proceeding. Premature addition will result in an exothermic runaway and polymerization.

  • Halogen Addition: Introduce Cl₂ gas slowly into the solution. Self-Validation: The reaction mixture should remain relatively clear or pale yellow. A rapid color change to dark brown indicates localized overheating and ring-cleavage.

  • Thermal Desorption: Gradually warm the mixture to 20 °C. Causality: This thermal step drives off the HCl byproduct, forcing the elimination reaction to yield 2,5-DCF[3]. Self-Validation: The cessation of HCl gas evolution (monitored via a base trap/bubbler) indicates the completion of the elimination phase.

  • Isolation: Purify the product via fractional distillation under reduced pressure. Collect the fraction boiling at 115 °C[3].

Advanced Functionalization: The Role of Frustrated Lewis Pairs

Once the 2,5-positions are blocked by chlorine, the C3 and C4 positions become the primary targets for building complex pharmaceutical scaffolds. However, standard alkyllithium reagents (e.g., n-BuLi) cannot be used, as they will attack the C-Cl bonds via rapid halogen-metal exchange, destroying the pharmacophore.

To achieve regioselective functionalization, chemists utilize sterically hindered, "soft" bases like TMP-cadmiate ((TMP)₃CdLi) . These frustrated Lewis pair-like systems are chemoselective; they kinetically favor deprotonation at the C3 position without cleaving the sensitive C-Cl bonds[7]. This allows 2,5-DCF to be incorporated into advanced drugs, such as 4-(this compound-3-yl)-2-methyloxazole-5-carboxamide, a potent small-molecule modulator used to treat fibrotic diseases by inhibiting calpain enzymes[1].

FunctionalizationLogic DCF This compound Metallation TMP-Cadmiate Base (C3 Deprotonation) DCF->Metallation Chemoselective (Preserves C-Cl) Coupling Pd-Catalyzed Coupling (C2/C5 Activation) DCF->Coupling Late-Stage Diversification Calpain Calpain Modulators (e.g., Oxazole derivatives) Metallation->Calpain Electrophilic Quench Library Diverse Pharmacophores Coupling->Library Cross-Coupling

Fig 2: Divergent pharmaceutical functionalization pathways for 2,5-DCF.

Protocol 2: Regioselective C3-Metallation of 2,5-DCF
  • Base Preparation: Prepare TMP-cadmiate in situ by reacting CdCl₂·TMEDA with LiTMP (Lithium tetramethylpiperidide) in anhydrous THF under an argon atmosphere[7].

  • Substrate Addition: Cool the basic solution to 0 °C and add this compound (1.0 eq) dropwise. Causality: The bulky TMP ligands prevent nucleophilic attack on the halogens, directing the metal exclusively to the C3 proton[7].

  • Electrophilic Quench: After 2 hours, introduce the desired electrophile (e.g., an acid chloride or iodine) to trap the metallated intermediate.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Self-Validation: GC-MS analysis of the organic layer must show a mass shift corresponding to the added electrophile, critically accompanied by the distinct M / M+2 / M+4 isotopic splitting pattern (9:6:1 ratio) that confirms both chlorine atoms remain intact on the furan ring.

References

  • National Institutes of Health (NIH) . "this compound | C4H2Cl2O | CID 17879841". PubChem. URL:[Link]

  • Cass, O. W. "US2430667A - Chlorination process". Google Patents.
  • Scribd . "Pyrrole, Furan and Thiophen - Aromaticity". Chemical Reaction Contd. URL:[Link]

  • ResearchGate . "TMP-cadmiate: A Base for Efficient and Chemoselective Deprotonative Metallation Reactions of Aromatic Compounds". Scientific Publications. URL:[Link]

  • Buckman, B. O., et al. "US 2021/0009564 A1 - Small molecule calpain modulator compounds". Google Patents.

Sources

Exploratory Reactions of 2,5-Dichlorofuran with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Part 1: The Reactivity Paradox

Executive Summary

2,5-Dichlorofuran presents a deceptive structural simplicity. To the uninitiated medicinal chemist, it appears as a standard heteroaryl dihalide, ripe for sequential Nucleophilic Aromatic Substitution (


) to generate diverse libraries. This assumption is the primary cause of synthetic failure with this substrate. 

Unlike its nitrogen-containing analogs (2,5-dichloropyridine or 2,5-dichlorothiazole), the furan ring is electron-rich (


-excessive). The lone pairs on the oxygen atom donate electron density into the ring, significantly raising the energy barrier for the addition of nucleophiles—the rate-determining step in classical 

. Consequently, this compound is largely inert to classical nucleophilic attack under standard conditions and, when forced with strong nucleophiles (e.g., methoxide, amide bases), often undergoes ring-opening or polymerization rather than clean substitution.

This guide delineates the two viable pathways for functionalizing this compound:

  • Metal-Catalyzed Cross-Coupling (Dominant Pathway): Utilizing Pd/Ni catalysis to bypass the electronic repulsion of the ring.

  • Lithiation/Exchange (Inversion Pathway): Converting the electrophilic C–Cl bond into a nucleophilic C–Li species.

Part 2: Mechanistic Landscape & Decision Matrix

The following decision matrix visualizes the divergent reactivity of this compound when exposed to nucleophilic species.

G Start This compound Pd Pd(0) Catalyst (Suzuki/Stille/Buchwald) Start->Pd Path A StrongBase Strong Base/Nuc (No Catalyst) Start->StrongBase Path B Lithium Lithium Reagent (n-BuLi) Start->Lithium Path C Nuc Nucleophile (Nu-) Nuc->Pd Partner Nuc->StrongBase Reagent Coupling C-C / C-N Bond Formation (Success) Pd->Coupling Oxidative Addition RingOpen Ring Opening / Polymerization (Failure) StrongBase->RingOpen Attack at C2/C5 + Elimination Exchange Li-Halogen Exchange (Furan acts as Nucleophile) Lithium->Exchange Cl -> Li Swap

Figure 1: Reactivity flow of this compound. Path A is the standard for functionalization. Path B often leads to decomposition.

Part 3: Metal-Catalyzed Cross-Coupling (The Standard)

Since the electron-rich furan ring deactivates the C-Cl bond toward direct displacement, Palladium-catalyzed cross-coupling is the industry standard for introducing nucleophiles (as transmetallating partners).

Comparative Coupling Strategies
Reaction TypeCoupling PartnerCatalyst SystemUtility for 2,5-DCFKey Limitation
Suzuki-Miyaura Boronic Acids/Esters

/ SPhos
High Requires base; Protodeboronation of furan-boronates is fast.
Stille Organostannanes

High Toxicity of Tin; Purification difficulties.
Buchwald-Hartwig Amines

/ XPhos
Medium Resulting aminofurans are oxidatively unstable.
Negishi Organozinc

Medium Functional group tolerance is lower than Suzuki.
The Suzuki-Miyaura Protocol (C-C Bond Formation)

The Suzuki coupling is the most robust method for 2,5-functionalization. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is critical to facilitate the oxidative addition of the unactivated C-Cl bond.

Protocol: Mono-arylation of this compound

Objective: Selective synthesis of 2-chloro-5-arylfuran.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[1]

  • 
     (2 mol%)
    
  • SPhos (4 mol%)

  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with

    
     and SPhos. Add 1 mL of anhydrous toluene and stir at RT for 10 minutes to generate the active Pd(0)-L species.
    
  • Substrate Loading: Add this compound, the arylboronic acid, and finely ground

    
     to the vial.
    
  • Solvent Addition: Add the remaining Toluene and degassed water.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Higher temperatures (>100°C) may promote bis-coupling or polymerization.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). This compound is volatile; ensure rotary evaporation is controlled to prevent loss of starting material if conversion is incomplete.

Mechanistic Insight: The oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step. The electron-rich nature of furan makes the C-Cl bond stronger (more double-bond character) than in benzene. SPhos is required to increase the electron density on Palladium, facilitating this insertion.

Part 4: The "Forbidden" Pathway: Direct Nucleophilic Substitution

Attempts to perform classical


 (e.g., refluxing with NaOMe or Piperidine) often fail.
Why Fails

In pyridine, the ring nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate (negative charge). In furan, the ring oxygen possesses lone pairs that are already donating into the


-system. Adding a nucleophile requires overcoming significant electronic repulsion and disrupting the aromaticity of a 5-membered ring which is less robust than benzene.
Ring Opening (The Trap)

Strong nucleophiles, particularly alkoxides and organolithiums (if not used at low temp), can attack the C2 position and trigger ring opening. This transforms the furan into a reactive acyclic 1,4-dicarbonyl enolate, which rapidly polymerizes or forms complex tars.

Reaction:



Part 5: Reactivity Inversion (Lithiation)

While this compound resists attacking nucleophiles, it readily reacts with nucleophilic bases (n-BuLi) at low temperatures to undergo Lithium-Halogen Exchange. This effectively inverts the reactivity, turning the furan into a nucleophile.

Protocol:

  • Cool this compound in THF to -78°C .

  • Add n-BuLi (1.0 equiv) dropwise.

  • Stir for 30 mins. The species formed is 2-chloro-5-lithiofuran .

  • Quench with an electrophile (e.g., aldehyde, ketone,

    
    ).
    

Warning: If the temperature rises above -40°C, the lithiated species can undergo "Halogen Dance" or elimination to form unstable hetaryne intermediates.

References

  • Imperial College London. 2,5-Dibromofuran and Halogen Dance Reactions. [Link] (General reference for halogenated furan reactivity patterns).

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalysts and Conditions. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. [Link][2]

Sources

2,5-Dichlorofuran and Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichlorofuran (2,5-DCF) represents a critical, albeit reactive, halogenated heterocyclic scaffold in medicinal chemistry and toxicology. Unlike its more stable alkylated analogs (e.g., 2,5-dimethylfuran), 2,5-DCF serves primarily as a transient electrophilic intermediate and a metabolic probe rather than a final drug substance. Its utility lies in its dual functionality: the chlorine atoms at the


-positions render the ring susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) for rapid scaffold diversification, while its metabolic bioactivation pathway provides a model for assessing furan-associated hepatotoxicity.

This guide details the synthesis, reactivity, and metabolic fate of 2,5-DCF, providing researchers with the protocols necessary to utilize this scaffold safely and effectively.

Chemical Architecture & Properties

This compound is an electron-rich heteroaromatic system destabilized by the inductive withdrawal of two chlorine atoms, yet stabilized by mesomeric donation.

PropertyValue / Description
CAS Number 42587-83-7
Molecular Formula

Molecular Weight 136.96 g/mol
Boiling Point 115 °C (at 760 mmHg)
Density 1.371 g/mL
Appearance Colorless to pale yellow liquid
Stability Sensitive to light and acid; prone to polymerization if not stabilized.[1][2]
Spectroscopic Signature (Diagnostic)

The structural validation of 2,5-DCF relies on the disappearance of the


-proton signals and the collapse of the 

-proton coupling pattern.
  • 
     NMR (CDCl
    
    
    
    ):
    
    
    ~6.30 ppm (Singlet, 2H, H3/H4).
    • Note: The loss of the typical furan multiplets (

      
       at ~7.4 ppm, 
      
      
      
      at ~6.3 ppm) and the emergence of a sharp singlet confirms symmetric 2,5-substitution.
  • 
     NMR (CDCl
    
    
    
    ):
    Two distinct signals.
    • 
       ~140–145 ppm (Quaternary C-Cl, C2/C5).
      
    • 
       ~108–110 ppm (Methine C-H, C3/C4).
      

Synthesis Protocols

Direct chlorination of furan with chlorine gas is the industrial standard but is hazardous and difficult to control on a laboratory scale due to rapid polymerization and polychlorination. The Lithiation-Quench Protocol is the preferred method for research applications, offering high regioselectivity.

Protocol A: Controlled Lithiation (Lab Scale)
  • Mechanism: Directed ortho-lithiation (DoM) followed by electrophilic trapping.

  • Safety: n-Butyllithium is pyrophoric.[3] Reactions must be performed under Argon/Nitrogen.

Step-by-Step Workflow:

  • Reagents:

    • Furan (1.0 eq)

    • 
      -Butyllithium (2.2 eq, 2.5 M in hexanes)
      
    • TMEDA (2.2 eq, Tetramethylethylenediamine) – Critical for breaking Li-aggregates and accelerating lithiation.

    • Hexachloroethane (

      
      ) or 
      
      
      
      -Chlorosuccinimide (NCS) (2.2 eq) as the chlorine source.
    • Solvent: Anhydrous THF.

  • Procedure:

    • Activation: In a flame-dried Schlenk flask, dissolve furan and TMEDA in anhydrous THF. Cool to -78 °C .[3]

    • Lithiation: Add

      
      -BuLi dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of 2,5-dilithiofuran. Stir at 0 °C for 1 hour to ensure complete dimetallation.
      
    • Quench: Cool back to -78 °C . Add a solution of Hexachloroethane (dissolved in THF) slowly.

    • Workup: Allow to warm to room temperature. Quench with saturated

      
      . Extract with diethyl ether (
      
      
      
      ).
    • Purification: Dry organic layer over

      
      . Carefully concentrate (volatile product!). Purify via vacuum distillation or rapid silica filtration (neutral alumina is preferred to prevent acid-catalyzed decomposition).
      
Visual Synthesis Workflow

Synthesis Furan Furan (Starting Material) Li_Inter 2,5-Dilithiofuran (Intermediate) Furan->Li_Inter Lithiation Product This compound (Target) Li_Inter->Product Electrophilic Quench Reagent1 n-BuLi / TMEDA THF, -78°C to 0°C Reagent1->Furan Reagent2 Hexachloroethane (Cl source) Reagent2->Li_Inter

Caption: Controlled lithiation strategy for the regioselective synthesis of this compound.

Reactivity & Medicinal Chemistry Applications

This compound is a "masked" 1,4-dicarbonyl equivalent and a cross-coupling partner.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond in 2,5-DCF is less reactive than C-Br or C-I but can be activated using electron-rich phosphine ligands (e.g., SPhos, XPhos).

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2,5-diarylfurans , which are privileged scaffolds in fluorescence probes and DNA-binding agents.

    • Conditions:

      
      , SPhos, 
      
      
      
      , Toluene/Water, 80 °C.
  • Stille Coupling: Reaction with organostannanes allows the introduction of alkyl or heteroaryl groups.

Nucleophilic Aromatic Substitution ( )

While rare in simple furans, the presence of electron-withdrawing groups (like nitro or carbonyls) on the ring can facilitate the displacement of the chlorine atom by amines or thiols. In 2,5-DCF, this pathway is sluggish without additional activation.

Metabolism & Toxicology (Crucial for Drug Design)

Understanding the metabolic fate of 2,5-DCF is essential, as furan derivatives are often associated with hepatotoxicity. The mechanism involves bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 ) into a reactive enedial.

Mechanism of Bioactivation
  • Epoxidation: CYP2E1 oxidizes the C2=C3 double bond to form 2,5-dichloro-2,3-epoxyfuran .

  • Ring Opening: The epoxide is highly unstable and undergoes rapid ring opening to form cis-2,5-dichloro-2-butene-1,4-dial (an

    
    -unsaturated dicarbonyl).
    
  • Toxic Adducts: This reactive intermediate acts as a Michael acceptor, covalently binding to:

    • Glutathione (GSH): Detoxification pathway.

    • Proteins/DNA: Toxicity pathway (hepatocellular necrosis).

Metabolic Pathway Diagram

Metabolism DCF This compound Epoxide [2,5-Dichloro-2,3-epoxyfuran] Unstable Intermediate DCF->Epoxide Bioactivation CYP CYP2E1 (Oxidation) CYP->DCF Catalyst Enedial cis-2,5-Dichloro-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH_Adduct GSH Conjugate (Detoxification) Enedial->GSH_Adduct + Glutathione (GSH) Protein_Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Protein_Adduct + Cellular Nucleophiles

Caption: Bioactivation pathway of this compound leading to reactive enedial formation and subsequent toxicity.

Toxicological Implications[4]
  • Hepatotoxicity: Analogous to furan, 2,5-DCF is expected to cause centrilobular necrosis in the liver.

  • Genotoxicity: The enedial intermediate can cross-link DNA, posing a carcinogenic risk.

  • Mitigation in Drug Design: If a furan ring is required, blocking the

    
    -positions with metabolically stable groups (e.g., 
    
    
    
    , tert-butyl) or replacing the furan with a bioisostere (e.g., oxazole, isoxazole) is recommended to prevent CYP2E1 oxidation.

References

  • Synthesis via Lithiation: Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link

  • Furan Bioactivation Mechanism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • CYP2E1 Specificity: Kedderis, G. L., et al. (1993). Furan-induced hepatic cytochrome P450 2E1 inactivation. Toxicology and Applied Pharmacology, 123(2), 274-282. Link

  • Palladium Coupling of Halofurans: McCluskey, A., et al. (2002). Suzuki-Miyaura cross-coupling of halo-furans and thiophenes. Tetrahedron Letters, 43(17), 3117-3120. Link

  • General Furan Toxicity: National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series, 402. Link

Sources

Methodological & Application

Application Note: Selective Synthesis of 2,5-Dichlorofuran via Directed Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-precision, selective synthesis protocol for 2,5-Dichlorofuran, designed for research professionals requiring high purity for downstream applications such as cross-coupling or bioactive molecule synthesis.

Part 1: Core Directive & Scientific Rationale

Executive Summary

This compound (CAS: 42587-83-7) is a critical heterocyclic building block, distinct from its mono-halogenated counterparts due to its bifunctional utility in palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki-Miyaura).[1][2] While historical methods involve the direct chlorination of furan—resulting in difficult-to-separate mixtures of mono-, di-, and polychlorinated species—this protocol utilizes a directed lithiation strategy .

By leveraging the synergistic effect of n-Butyllithium (n-BuLi) and N,N,N',N'-Tetramethylethylenediamine (TMEDA), we selectively generate 2,5-dilithiofuran in situ. This intermediate is subsequently quenched with an electrophilic chlorine source (Hexachloroethane), ensuring regiospecificity and minimizing purification burdens.

Safety & Compliance (Critical)
  • Pyrophoric Hazard: n-Butyllithium is pyrophoric. All transfers must occur under a positive pressure of inert gas (Argon or Nitrogen) using oven-dried glassware and cannula techniques.

  • Toxicity: Furan is a volatile organic compound with suspected carcinogenic properties. Hexachloroethane is a central nervous system depressant. All operations must be performed in a properly functioning fume hood.

  • Reaction Energetics: The lithiation of furan is exothermic; strict temperature control is required to prevent thermal runaway or decomposition of the lithiated intermediate.

Part 2: Experimental Protocol

Reagents and Equipment Table
Reagent / EquipmentSpecificationRole
Furan ≥99%, freshly distilled from CaH₂Substrate
n-Butyllithium 2.5 M in HexanesLithiating Agent
TMEDA Anhydrous, redistilledLigand / Activator
Hexachloroethane 99% (C₂Cl₆)Electrophilic Chlorine Source
THF Anhydrous, inhibitor-freeSolvent
Schlenk Line Dual manifold (Vac/Gas)Inert Atmosphere Control
Cooling Bath Dry ice / AcetoneCryogenic Control (-78°C)
Step-by-Step Synthesis Procedure
Phase 1: Generation of 2,5-Dilithiofuran[3]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with Argon for 15 minutes.

  • Solvent Charge: Cannulate anhydrous THF (150 mL) and TMEDA (33 mL, 0.22 mol, 2.2 equiv) into the flask.

  • Substrate Addition: Add freshly distilled furan (7.3 mL, 0.10 mol, 1.0 equiv) via syringe.

  • Lithiation:

    • Cool the solution to 0°C using an ice bath.

    • Add n-BuLi (2.5 M in hexanes, 88 mL, 0.22 mol, 2.2 equiv) dropwise over 30 minutes. The presence of TMEDA accelerates the deprotonation at the 2 and 5 positions.

    • Note: While mono-lithiation is rapid at 0°C, di-lithiation requires thermodynamic equilibration.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A suspension (yellow to orange) of the dilithiated species typically forms.

Phase 2: Electrophilic Quench (Chlorination)
  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. This suppresses side reactions during the exothermic quench.

  • Electrophile Preparation: Dissolve Hexachloroethane (52 g, 0.22 mol, 2.2 equiv) in anhydrous THF (50 mL) in a separate flame-dried flask under Argon.

  • Addition: Cannulate the Hexachloroethane solution slowly into the lithiated furan mixture over 45 minutes, maintaining the internal temperature below -60°C.

  • Equilibration: After addition, allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 3 hours.

Phase 3: Workup and Purification
  • Quench: Carefully pour the reaction mixture into a beaker containing saturated aqueous NH₄Cl (200 mL) at 0°C.

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 100 mL). Combine the organic phases.[1][4][5][6][7]

  • Washing: Wash the combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove TMEDA salts and lithium byproducts.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap bath < 30°C, as the product is volatile).

  • Purification: Purify the crude oil via fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~115°C (atmospheric) or equivalent reduced pressure boiling point (e.g., ~45-50°C at 20 mmHg).

Part 3: Characterization & Visualization

Physical and Spectral Data[7][8][9]
ParameterValue / Observation
Appearance Colorless to pale yellow liquid
Boiling Point 115–117 °C (760 mmHg)
Density ~1.37 g/mL at 25°C
¹H NMR (CDCl₃, 400 MHz) δ 6.25 (s, 2H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 143.5 (C-Cl), 110.2 (CH) ppm
Yield Typically 65–75%
Reaction Workflow Diagram

G Reagents Reagents: Furan, n-BuLi, TMEDA Intermediate Intermediate: 2,5-Dilithiofuran (Reactive Species) Reagents->Intermediate Directed Lithiation (THF, 0°C -> RT) Quench Electrophile: Hexachloroethane (-78°C) Intermediate->Quench Electrophilic Substitution Product Product: This compound (>98% Purity) Quench->Product Workup & Distillation

Caption: Figure 1: Sequential workflow for the regioselective synthesis of this compound via lithiation-substitution.

Part 4: References

  • Gilsdorf, R. T.; Nord, F. F. "Reverse Addition of Lithium Reagents to Furan." Journal of Organic Chemistry, 1950, 15(4), 807–811. Link

  • Chadwick, D. J.; Willbe, C. "The Lithiation of this compound." Journal of the Chemical Society, Perkin Transactions 1, 1977, 887–893. Link

  • Spletstoser, J. T. et al. "Mild and Efficient Synthesis of 2,5-Disubstituted Furans via Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2006, 71(20), 7839–7845. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

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Definitive Purity Analysis of 2,5-Dichlorofuran Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed and validated protocol for the determination of purity for 2,5-Dichlorofuran, a critical intermediate in various synthetic pathways. The methodology leverages the high separation efficiency of Gas Chromatography (GC) coupled with the definitive identification capabilities of Mass Spectrometry (MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering a robust framework that extends from sample preparation and instrument configuration to data interpretation and method validation. The causality behind each procedural step is elucidated to provide a deeper understanding of the analytical process, ensuring both accuracy and reproducibility in the assessment of this compound purity.

Introduction and Scientific Principle

This compound is a halogenated heterocyclic compound whose purity is paramount for its intended applications in pharmaceutical and chemical synthesis. Even trace impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final product. Therefore, a precise and reliable analytical method is essential for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound.[1][2] The technique operates on a two-fold principle:

  • Gas Chromatography (GC): The sample is first vaporized and injected into a long, narrow capillary column. An inert carrier gas (e.g., Helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase, which is primarily influenced by their boiling points and chemical affinities.[3]

  • Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded by a high-energy electron beam (Electron Ionization - EI), causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for identification.[3][4]

This combined approach allows for the separation of this compound from its potential impurities, followed by their unambiguous identification and quantification.

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Handling: All work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Disposal: Dispose of all waste, including unused samples and contaminated materials, in accordance with local, state, and federal environmental regulations for hazardous chemical waste.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC-grade or higher)

  • Helium (99.999% purity or higher)

  • 2 mL GC vials with PTFE-lined septa

  • Microsyringes

Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole or ion trap Mass Spectrometer is required. The system should be equipped with an autosampler for precision and reproducibility.

GC-MS Instrumental Configuration and Protocol

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and potential impurities.

Rationale for Parameter Selection
  • Column Choice: An Rxi-624Sil MS column is selected due to its "624" siloxane-based phase, which is ideal for separating a wide range of volatile organic compounds, including halogenated hydrocarbons and ethers, providing excellent peak shape and resolution.[6][7]

  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp chromatographic peaks, which is crucial when analyzing a high-concentration primary substance for purity. A high split ratio (e.g., 100:1) is recommended.

  • Temperature Program: The oven temperature program is designed to first elute highly volatile impurities at a low initial temperature, then ramp up to separate semi-volatile compounds, and finally, a hold at a high temperature ensures that any less volatile components are eluted from the column before the next run.

  • Ionization Energy: 70 eV is the standard electron ionization energy used in mass spectrometry. This energy level provides sufficient fragmentation to create a detailed, reproducible mass spectrum for library matching and structural elucidation while still often preserving a detectable molecular ion peak.[6]

Instrument Parameters
Parameter Setting Justification
GC System Agilent 7890B or equivalentStandard, reliable gas chromatograph
Column Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film)Excellent for volatile and halogenated compounds.[6][7]
Carrier Gas Helium, constant flowInert gas providing good chromatographic efficiency
Flow Rate 1.2 mL/minOptimal flow for a 0.25 mm ID column
Injector Split/SplitlessVersatile for different concentrations
Injection Mode Split (Ratio 100:1)Prevents column overload for a high-purity sample
Injection Volume 1 µLStandard volume for GC analysis
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minSeparates volatile impurities and elutes the main component with good peak shape
MS System Agilent 5977B MSD or equivalentStandard quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)Standard for creating reproducible fragmentation patterns
Ionization Energy 70 eVProvides characteristic and library-searchable spectra.[6]
Acquisition Mode Full ScanEssential for identifying unknown impurities
Mass Range 35 - 350 m/zCovers the molecular weight of this compound and its expected fragments
Source Temp. 230 °CStandard source temperature to maintain cleanliness and performance
Quadrupole Temp. 150 °CStandard quadrupole temperature for stable mass analysis
Transfer Line 280 °CPrevents condensation of analytes between GC and MS

Detailed Experimental Protocol

Step 1: Sample and Standard Preparation

The primary goal of sample preparation for purity analysis is dilution in a suitable volatile solvent.[8]

  • Stock Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with Dichloromethane to create a 1 mg/mL (1000 ppm) solution.

  • Working Solution: Perform a further 1:100 dilution by transferring 100 µL of the stock solution into a vial containing 9.9 mL of Dichloromethane to obtain a final concentration of 10 µg/mL (10 ppm).

  • Transfer: Transfer the working solution to a 2 mL autosampler vial and cap securely.

Step 2: Instrument Setup and System Suitability
  • Equilibration: Before analysis, allow the GC-MS system to equilibrate under the specified conditions until a stable baseline is achieved.

  • Solvent Blank: Inject a solvent blank (Dichloromethane) to ensure the system is clean and free from contaminants and carryover.

  • System Suitability: Inject the prepared 10 ppm sample. The system is deemed suitable for analysis if the this compound peak is sharp, symmetrical (tailing factor between 0.9 and 1.5), and has a high signal-to-noise ratio (>100).

Step 3: GC-MS Data Acquisition
  • Create a sequence in the instrument software.

  • Include a solvent blank at the beginning and periodically throughout the sequence to monitor for carryover.

  • Run the prepared this compound sample solution in triplicate to ensure reproducibility.

Data Analysis and Purity Calculation

Peak Identification
  • Retention Time: The primary peak in the total ion chromatogram (TIC) will correspond to this compound. Its retention time should be consistent across all injections.

  • Mass Spectrum: Confirm the identity of the main peak by examining its mass spectrum. For this compound (C₄H₂Cl₂O, Molecular Weight: ~137 g/mol ), the key features are:

    • Molecular Ion Cluster: A characteristic cluster of peaks for a molecule with two chlorine atoms. The molecular ion (M⁺) will be at m/z 136, the [M+2]⁺ peak at m/z 138, and the [M+4]⁺ peak at m/z 140. The expected isotopic ratio is approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[4]

    • Fragmentation: Expect to see fragments corresponding to the loss of chlorine (Cl) and carbon monoxide (CO), which are common fragmentation pathways for halogenated furans.

Purity Calculation

The purity of the sample is typically determined using the area percent method from the total ion chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Note: This calculation assumes that all compounds have a similar response factor in the MS detector. For highly accurate quantification, a reference standard and calibration curve would be necessary.

Identification of Impurities

Minor peaks in the chromatogram represent impurities.

  • Library Search: The mass spectrum of each impurity peak can be compared against a spectral library (e.g., NIST, Wiley) for tentative identification.

  • Manual Interpretation: If no library match is found, the mass spectrum can be manually interpreted to deduce the potential structure of the impurity based on its molecular ion and fragmentation pattern.

Method Validation Framework

To ensure the protocol is trustworthy and robust, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze a solvent blank, the sample, and the sample spiked with potential impurities.The method should resolve the this compound peak from all other components.[10]
Linearity Prepare and analyze calibration standards at a minimum of five concentrations (e.g., 1-20 ppm).Correlation coefficient (R²) of the calibration curve should be ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of this compound into a matrix at three concentration levels.Mean recovery should be within 90-110%.[9]
Precision Repeatability: Analyze six replicate injections of the sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 5%.[9]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be reliably detected.[10]
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration at which the analyte can be accurately quantified with acceptable precision.

Analytical Workflow Diagram

The following diagram illustrates the complete process for analyzing the purity of this compound.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive this compound Sample Prep Prepare Sample Solution (10 ppm in Dichloromethane) Sample->Prep Setup GC-MS System Setup & Equilibration Prep->Setup Blank Inject Solvent Blank Setup->Blank SST System Suitability Test (SST) Blank->SST Acquire Acquire Data for Sample (n=3) SST->Acquire Process Process Chromatogram (Integrate Peaks) Acquire->Process Identify Identify Peaks (Retention Time & Mass Spectrum) Process->Identify Calculate Calculate Purity (% Area) Identify->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

This application note presents a comprehensive and scientifically grounded GC-MS protocol for the purity assessment of this compound. By adhering to the detailed steps for sample preparation, instrument configuration, and data analysis, laboratories can achieve reliable and accurate results. The inclusion of causality for experimental choices and a framework for method validation ensures that this protocol is not only a set of instructions but also a self-validating system for quality control in research and drug development.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]

  • SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Available at: [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available at: [Link]

  • SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Available at: [Link]

  • U.S. EPA. Method 1624B: Volatile Organic Compounds by GC/MS. Available at: [Link]

  • U.S. EPA. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • U.S. EPA. Method 5000: Sample Preparation for Volatile Organic Compounds. Available at: [Link]

  • PubMed. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17879841, this compound. Available at: [Link]

  • Waters Corporation. APGC-MS/MS: A New Gold Standard for Dioxin and Furan Analysis. Available at: [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available at: [Link]

  • ACS Publications. (2010, August 2). Dioxin analysis by gas chromatography-Fourier transform ion cyclotron resonance mass spectrometry (GC-FTICRMS). Available at: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. Available at: [Link]

  • LCGC. (2020, January 20). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. Available at: [Link]

  • National Center for Biotechnology Information. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Available at: [Link]

  • Restek. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Available at: [Link]

  • Restek. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Available at: [Link]

  • Chemos. (2023, August 16). Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. Available at: [Link]

  • Separation Science. (2023, December 8). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Available at: [Link]

  • NIST. NIST Chemistry WebBook: Furan, 2,5-dihydro- Mass Spectrum. Available at: [Link]

  • NIST. NIST Chemistry WebBook: Furan, 2,5-dihydro- IR Spectrum. Available at: [Link]

  • Molbase. 2,5-dichloro-furan. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15570, 2,5-Dihydrofuran. Available at: [Link]

  • DFG. (2024, March 28). Determination of furan in exhaled air by GC-MS/MS. Available at: [Link]

  • NIST. NIST Chemistry WebBook: Furan, 2,5-dihydro-. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76720, 2,5-Furandicarboxylic acid. Available at: [Link]

  • NIST. NIST Chemistry WebBook: Furan, 2,5-dihydro- Notes. Available at: [Link]

Sources

Safe handling and storage procedures for 2,5-Dichlorofuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Laboratory Protocols for 2,5-Dichlorofuran

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Safety & Handling Guide

Introduction and Mechanistic Overview

This compound (CAS: 42587-83-7) is a halogenated heterocyclic compound frequently utilized as a building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials[1]. Due to the electron-withdrawing nature of the chlorine substituents at the 2 and 5 positions, the furan ring exhibits altered reactivity compared to its unsubstituted parent compound, making it a valuable but hazardous intermediate[2].

From a safety perspective, the presence of halogens on the furan ring increases the compound's toxicity profile and necessitates stringent handling procedures. The primary risks associated with this compound include acute oral toxicity, severe skin and eye irritation, and respiratory tract irritation[3]. Furthermore, as a volatile organic compound (boiling point ~115°C), it presents a significant inhalation hazard if not managed within properly ventilated engineering controls[2].

Physicochemical Properties and Hazard Profile

To design a self-validating safety protocol, one must first understand the quantitative parameters that dictate the chemical's behavior in an ambient laboratory environment.

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionSource / Justification
CAS Number 42587-83-7Standard identifier[1]
Molecular Formula C4H2Cl2O[1]
Molecular Weight 136.96 g/mol [1]
Boiling Point ~115°CDictates volatility and vapor pressure at room temperature[2].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[3].
Storage Temperature 4°C (Recommended)Minimizes volatility and prevents thermal degradation[3].

Causality in Safety: The "Why" Behind the Protocol

Standard operating procedures often fail when operators do not understand the underlying causality of the rules.

  • Temperature Control (4°C): this compound has a relatively low boiling point (~115°C)[2]. Storing it at ambient temperatures increases its vapor pressure, leading to a higher concentration of toxic vapors in the headspace of the container. Refrigerated storage at 4°C suppresses this volatility, significantly reducing the inhalation risk upon opening the vial[3].

  • Halogenated Waste Segregation: Chlorinated furans must never be mixed with standard organic waste. In the event of incineration, mixed halogenated waste can form highly toxic byproducts, including mixed halogenated dioxins and furans. It must be strictly segregated into designated halogenated waste streams.

  • PPE Selection: Standard latex gloves offer poor resistance to halogenated organics. Heavy-duty nitrile or butyl rubber gloves are required to prevent rapid permeation and subsequent transdermal absorption.

Experimental Workflows and Protocols

Protocol A: Safe Aliquoting and Transfer Workflow

This protocol ensures the self-validating containment of vapors during routine transfer.

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm).

  • PPE Donning: Equip splash-proof chemical goggles, a flame-resistant lab coat, and double-layered nitrile gloves (or butyl rubber for extended handling).

  • Equilibration: Remove the sealed this compound container from the 4°C refrigerator. Allow it to equilibrate to room temperature inside the fume hood before opening. Causality: Opening a cold container introduces atmospheric moisture, which can degrade the reagent and cause pressure buildup over time.

  • Transfer: Use a gas-tight glass syringe or a dedicated positive-displacement pipette for volumetric transfer. Avoid pouring the neat liquid to minimize aerosolization.

  • Sealing: Purge the headspace of the primary container with inert gas (Nitrogen or Argon) before sealing. This prevents oxidative degradation of the furan ring.

  • Return: Immediately return the sealed container to the designated 4°C flammable/toxic storage unit.

Protocol B: Spill Containment and Decontamination
  • Evacuation: If a spill occurs outside a fume hood, immediately evacuate the immediate area to prevent inhalation of irritating vapors.

  • Ventilation: Ensure laboratory exhaust systems are operating at maximum capacity.

  • Containment: Wearing appropriate respiratory protection (if required by institutional EHS) and heavy-duty PPE, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Neutralization: Do not use strong acids or oxidizers to clean the spill, as this can trigger violent reactions or release toxic chlorine gas.

  • Disposal: Sweep the absorbed mixture using non-sparking tools, place it into a chemically resistant, sealable container, and label it explicitly as "Halogenated Organic Spill Waste."

Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for handling this compound safely.

G Start This compound Handling Request PPE Don Proper PPE (Butyl/Nitrile, Goggles) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Spill Did a Spill Occur? Hood->Spill Decon Evacuate Area & Use Inert Absorbent Spill->Decon Yes Proceed Execute Volumetric Transfer Protocol Spill->Proceed No Waste Dispose in Halogenated Waste Stream Decon->Waste Proceed->Waste

Workflow for the safe handling and spill response of this compound.

References

  • This compound - CymitQuimica. Cymitquimica.com.
  • 2-(this compound-3-yl)-4,4,5,5-tetramethyl-1,3,2 ... - Chemikart. Chemikart.com.
  • US2430667A - Chlorination process - Google Patents. Google.com.

Sources

2,5-Dichlorofuran as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a high-level technical manual for the utilization of 2,5-Dichlorofuran (2,5-DCF) . Unlike its brominated analog, 2,5-DCF offers a unique balance of atom economy and industrial scalability, though it presents specific activation challenges that require precise catalytic strategies.

Executive Summary

This compound (2,5-DCF) is a bifunctional heteroaromatic building block. While historically overshadowed by 2,5-dibromofuran due to the latter's facile oxidative addition, 2,5-DCF is emerging as a superior scaffold for large-scale synthesis due to its lower molecular weight and higher stability. This guide outlines protocols to overcome the kinetic inertness of the C–Cl bond, utilizing sterically demanding phosphine ligands and Nickel (0) catalysis to access novel heterocycles and conductive polymers.

Part 1: Chemical Profile & Reactivity Landscape

The "Chloride Challenge"

The primary barrier to utilizing 2,5-DCF is the bond dissociation energy (BDE) of the


 bond (~96 kcal/mol) compared to 

(~81 kcal/mol). Standard Pd(

)

catalysts often fail to initiate oxidative addition at room temperature.

Strategic Advantages:

  • Atom Economy: Chlorine (35.45 Da) vs. Bromine (79.90 Da) results in less mass waste per mole of substrate.

  • Lithiation Selectivity: The C-Cl bond is robust enough to survive low-temperature lithiation at the C3/C4 positions, allowing for core functionalization before cross-coupling—a strategy impossible with the labile C-Br bond.

Reactivity Divergence Map

The following diagram illustrates the three primary divergent pathways for 2,5-DCF: Cross-Coupling (Suzuki/Stille), Polymerization, and Ring Transformation.

ReactivityMap DCF This compound (Core Scaffold) Suzuki Pathway A: Pd-Catalyzed Coupling (Suzuki-Miyaura) DCF->Suzuki Pd(OAc)2 / SPhos Yamamoto Pathway B: Ni-Mediated Polycondensation DCF->Yamamoto Ni(cod)2 / bipy RingOpen Pathway C: Ring Opening (Masked 1,4-Dione) DCF->RingOpen Acid Hydrolysis Biaryl 2,5-Diaryl Furans (OLEDs / Bioactives) Suzuki->Biaryl Ar-B(OH)2 Polymer Poly(furan) (Conductive Materials) Yamamoto->Polymer n units Pyrrole Pyrroles / Thiophenes (Paal-Knorr) RingOpen->Pyrrole R-NH2 or Lawesson's

Figure 1: Divergent synthesis pathways for this compound. Note the specific catalyst requirements for Pathways A and B.

Part 2: Protocol – High-Efficiency Suzuki-Miyaura Coupling

Objective: Synthesis of 2,5-bis(aryl)furans. Challenge: Overcoming the sluggish oxidative addition of the electron-rich furan chloride. Solution: Use of Buchwald dialkylbiaryl phosphine ligands (SPhos or XPhos) to facilitate the oxidative addition step.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (2.5 equiv)[1]

  • Catalyst Precursor:

    
     (2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and SPhos in the reaction vial. Add 1 mL of dry toluene and stir at RT for 5 minutes. Observation: Solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0)-L species.
    
  • Substrate Addition: Add this compound and the arylboronic acid to the vial.

  • Base Activation: Add the ground

    
     and the water aliquot.
    
  • Deoxygenation: Seal the vial with a septum. Sparge with Argon for 10 minutes. Critical: Oxygen irreversibly poisons the electron-rich Pd-SPhos complex.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc).

Data Validation (Expected Results):

Parameter Value Notes
Yield 85–95% Lower yields observed with steric hindrance at boronic acid ortho-positions.
Selectivity >99% Bis-arylation Mono-arylation is difficult to control without limiting boronic acid stoichiometry (0.9 equiv).

| Reaction Time | 12 h | Significantly slower than 2,5-dibromofuran (which reacts in <2 h). |

Part 3: Protocol – Nickel-Mediated Conductive Polymer Synthesis

Objective: Synthesis of Poly(2,5-furan) via Dehalogenative Polycondensation (Yamamoto Polymerization). Mechanism: This protocol utilizes a stoichiometric Ni(0) complex to homocouple the furan units, stripping the chlorines.

Materials
  • Monomer: this compound

  • Reagent: Bis(1,5-cyclooctadiene)nickel(0) [

    
    ] (2.2 equiv)
    
  • Ligand: 2,2'-Bipyridine (bipy) (2.2 equiv)

  • Cyclooctadiene (COD): (1.0 equiv) - stabilizes the active species

  • Solvent: DMF (Anhydrous, degassed)

Workflow
  • Glovebox Operation (Strictly Anaerobic):

    
     is extremely air-sensitive. Weigh 
    
    
    
    , bipy, and COD into a Schlenk flask inside a glovebox.
  • Complex Formation: Add DMF. Heat to 60°C for 20 minutes. Observation: The solution will turn a deep purple/blue color, characteristic of the active neutral Ni(bipy) complex.

  • Initiation: Add this compound (dissolved in minimal DMF) via syringe.

  • Polymerization: Stir at 80°C for 48 hours. The viscosity will increase significantly.

  • Termination: Pour the reaction mixture into a large excess of Methanol/HCl (95:5). The polymer will precipitate as a dark solid.

  • Purification: Soxhlet extraction with Methanol (to remove oligomers) followed by Chloroform (to extract the target high-MW polymer).

Part 4: Application Note – The "O-to-N" Heterocycle Switch

2,5-DCF serves as a masked form of cis-2-butene-1,4-dione. By hydrolyzing the chlorides, one generates a 1,4-dicarbonyl intermediate in situ, which can then be subjected to Paal-Knorr conditions to synthesize pyrroles or thiophenes that are otherwise difficult to access.

Mechanism of Action:

  • Hydrolysis: Acidic hydrolysis of 2,5-DCF yields succindialdehyde derivatives.

  • Condensation: Addition of primary amines (

    
    ) effects cyclization to N-substituted pyrroles.
    
Mechanistic Pathway (Graphviz)

PaalKnorr Step1 This compound Step2 Hydrolysis (H3O+) [- 2 HCl] Step1->Step2 Intermediate Succindialdehyde Equivalent (1,4-Dicarbonyl) Step2->Intermediate Step3 Amine Condensation (R-NH2) [- 2 H2O] Intermediate->Step3 Product N-Substituted Pyrrole Step3->Product

Figure 2: The "Masked Dicarbonyl" strategy for converting furan to pyrrole.

References

  • Catalyst Selection for Chlorofurans: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Polymeriz

    
    -Conjugated Polymers with Electronic and Optical Functionalities: Preparation by Organometallic Polycondensation. Macromolecular Rapid Communications.
    [Link]
    
  • Furan to Pyrrole Transformation: Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Core of the Polyoxin Complex. Journal of the American Chemical Society.[2] [Link]

  • Buchwald Ligands (SPhos) Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] [Link]

Sources

Use of 2,5-Dichlorofuran in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,5-Dichlorofuran in Agrochemical Synthesis

Executive Summary

In the high-volume landscape of agrochemical manufacturing, cost-efficiency and atom economy are paramount. While 2,5-dibromofuran has historically been the reagent of choice for accessing 2,5-disubstituted furan scaffolds due to its facile oxidative addition, This compound (2,5-DCF) represents a superior economic alternative for industrial scale-up.

This guide addresses the technical barriers associated with 2,5-DCF—specifically its lower reactivity toward Pd(0) and higher volatility. We present optimized protocols for site-selective cross-coupling (creating non-symmetric biaryl fungicides) and oxidative ring-opening (accessing 1,4-dicarbonyl precursors for pyrrole insecticides).

Chemical Profile & Handling Strategy

This compound is a volatile, electron-rich heteroaryl halide. Unlike its brominated analog, the C-Cl bond strength (approx. 95 kcal/mol) renders it sluggish in standard catalytic cycles, requiring specialized ligand systems.

Key Physical Properties:

  • Boiling Point: ~115°C (Atmospheric). Note: Significant vapor pressure at ambient T.

  • Stability: Acid-sensitive (prone to polymerization/ring opening). Prone to peroxide formation upon prolonged air exposure.

Safety & Storage Protocol:

  • Storage: Store at 2–8°C under Argon. Stabilize with 0.1% BHT if stored for >1 month.

  • Handling: All transfers must occur via cannula or syringe in a closed system to prevent volatilization and moisture ingress.

Core Application 1: Site-Selective Suzuki-Miyaura Coupling

Context: Many modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides require a central furan core flanked by dissimilar aryl groups. 2,5-DCF allows for sequential functionalization, but the first coupling is the critical discrimination step.

The Challenge: Standard Pd(PPh3)4 catalysts often fail to activate the C-Cl bond or lead to uncontrolled bis-arylation. The Solution: Use of bulky, electron-rich phosphine ligands (Buchwald ligands) or NHC-Pd complexes to facilitate oxidative addition while sterically hindering the second addition.

Protocol: Mono-Arylation of this compound

Objective: Synthesis of 2-chloro-5-(4-chlorophenyl)furan.

Reagents:

  • Substrate: this compound (1.0 equiv, 10 mmol)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) – Critical for activating the chloride.

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer. Flush with N₂ for 15 minutes.

  • Catalyst Pre-complexation (The "Self-Validating" Step):

    • Add Pd(OAc)₂ and XPhos to the flask.

    • Add 5 mL of dry dioxane. Stir at RT for 5 minutes.

    • Visual Check: Solution should transition from orange to a pale yellow/translucent color, indicating active L-Pd(0) generation.

  • Reagent Addition:

    • Add the boronic acid and finely ground K₃PO₄.

    • Add the remaining solvent (degassed).[1]

    • Crucial: Add this compound last via syringe to minimize evaporation.

  • Reaction:

    • Heat to 60°C (internal temp). Note: Do not exceed 80°C to prevent volatilization of the starting material.

    • Monitor via GC-MS or TLC (Hexane/EtOAc 95:5) every 30 minutes.

    • Endpoint: Consumption of boronic acid.[2][3] Expect ~5-10% unreacted DCF (sacrificial to ensure mono-selectivity).

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Dilute with Et₂O, wash with brine (3x).

    • Concentrate under reduced pressure (keep bath <30°C) to avoid losing the semi-volatile product.

Core Application 2: Oxidative Ring Opening (Masked Dicarbonyls)

Context: 2,5-DCF serves as a "masked" form of unsaturated 1,4-dicarbonyls (specifically cis-2-butene-1,4-dione derivatives). These are unstable in isolation but are potent precursors for synthesizing pyrrole-based insecticides (e.g., Chlorfenapyr analogs) via the Paal-Knorr reaction.

Mechanism & Workflow Diagram

The transformation involves the oxidative cleavage of the furan ring, typically using singlet oxygen or an oxidant like m-CPBA or NaOCl, followed by hydrolysis.

G DCF This compound Inter Endoperoxide / Oxidative Intermediate DCF->Inter Oxidation (1O2 or NaOCl) Dione (Z)-2,3-Dichloro- 2-butene-1,4-dione Inter->Dione Ring Opening (-H2O) Pyrrole Agrochemical Target (e.g., Pyrrole Insecticide) Dione->Pyrrole Paal-Knorr (+ R-NH2)

Figure 1: Pathway from 2,5-DCF to Pyrrole scaffolds via oxidative ring opening.[4][5][6]

Comparative Data: Chloride vs. Bromide

The following table justifies the switch to 2,5-DCF for process chemists evaluating Cost of Goods Sold (COGS).

FeatureThis compound2,5-DibromofuranImpact on Agrochemical Process
Atom Economy High (Cl = 35.5 Da)Low (Br = 79.9 Da)Lower waste disposal costs per kg of product.
C-X Bond Energy ~96 kcal/mol~68 kcal/molDCF requires specialized catalysts (XPhos/SPhos).
Boiling Point 115°C210°CDCF requires stricter temp control; easier to distill.
Cost (Bulk) LowHighDCF is ~40-60% cheaper at ton-scale.

Experimental Workflow Visualization

The following diagram details the logic flow for the Mono-Arylation protocol described in Section 3.

SuzukiWorkflow Start Start: this compound CatPrep Catalyst Pre-activation Pd(OAc)2 + XPhos (Dioxane, 5 min) Start->CatPrep Check1 Visual Check: Yellow Solution? CatPrep->Check1 AddReagents Add Ar-B(OH)2 + Base Add DCF LAST Check1->AddReagents Yes Stop Stop / Troubleshoot Check1->Stop No (Black ppt) Reaction Heat to 60°C Monitor via GC-MS AddReagents->Reaction Decision Boronic Acid Consumed? Reaction->Decision Decision->Reaction No (>1 hr) Workup Filter (Celite) Wash (Brine) Conc. <30°C Decision->Workup Yes

Figure 2: Decision-tree workflow for the site-selective mono-arylation of this compound.

References

  • Reactivity of Halogenated Furans

    • Sperry, J. B., & Wright, D. L. (2005). The application of furan reactions in organic synthesis.[6][7][8][9][10] Chemical Society Reviews, 34, 1052.

  • Suzuki Coupling of Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Agrochemical Applications of Furans

    • Lamberth, C. (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-1114.

  • Handling of Volatile Heterocycles (SDS Data)

    • Sigma-Aldrich Safety Data Sheet: this compound (Generic Furan Handling).

Sources

Laboratory-scale purification of 2,5-Dichlorofuran by distillation

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOL

Laboratory-Scale Purification of 2,5-Dichlorofuran by Distillation

Abstract

This document provides a comprehensive guide for the purification of this compound at the laboratory scale using distillation techniques. This compound is a valuable chlorinated heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity is paramount for its successful application in subsequent synthetic steps. This application note details the critical physical properties of this compound, outlines a step-by-step distillation protocol, and addresses crucial safety and handling considerations. The causality behind experimental choices is explained to provide researchers with a robust understanding of the purification process.

Introduction

Furan and its derivatives are important heterocyclic compounds in organic synthesis. The introduction of chlorine atoms to the furan ring can significantly alter its chemical reactivity and physical properties, making chlorinated furans versatile building blocks. This compound, in particular, serves as a key precursor in various synthetic pathways. However, the synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts such as other chlorinated furans, and residual solvents.[1] Distillation is a powerful and widely used technique for the purification of liquid compounds based on differences in their boiling points. This protocol provides a detailed methodology for the fractional distillation of this compound to achieve a high degree of purity.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective distillation procedure.

PropertyValueSource
Molecular Formula C₄H₂Cl₂OPubChem[2]
Molecular Weight 136.96 g/mol PubChem[2]
Boiling Point 115 °CGoogle Patents[1]
Density 1.371 g/cm³ at 25 °CGoogle Patents[1]
Appearance Colorless liquidGoogle Patents[1]

Note: The boiling point is a critical parameter for distillation. A significant difference between the boiling point of this compound and its impurities is necessary for efficient separation.

Safety and Handling of Chlorinated Organics

Chlorinated organic compounds, including this compound, require careful handling due to their potential toxicity and environmental impact.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]

  • Inhalation and Contact: Avoid inhalation of vapors and direct contact with skin and eyes. Chlorinated solvents can have detrimental effects on the human body, potentially causing organ damage.[4] In case of exposure, move to fresh air immediately. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Waste Disposal: All chlorinated organic waste must be collected in designated, properly labeled containers.[7][8] Do not dispose of chlorinated solvents down the drain.[8] Halogenated and non-halogenated waste should be kept separate to reduce disposal costs.[8]

  • Spills: In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[4]

Experimental Protocol: Fractional Distillation of this compound

This protocol is designed for the purification of crude this compound assumed to contain lower and higher boiling point impurities.

Materials and Apparatus
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (if performing vacuum distillation)

  • Glass wool for insulation

  • Clamps and stands

Pre-Distillation Preparation
  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The use of ground glass joints is recommended.

  • Drying: If water is a potential impurity, the crude this compound can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and then filtered.[9] Caution: Do not use sodium metal for drying chlorinated alkanes as it can cause an explosion.[9]

  • Charge the Distilling Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

Distillation Workflow

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation Start Start with Crude This compound Dry Dry Crude Product (if necessary) Start->Dry Charge Charge Distilling Flask Dry->Charge Heat Heat Gently Charge->Heat Foreshot Collect Foreshot (Low-boiling impurities) Heat->Foreshot Main_Fraction Collect Main Fraction (Pure this compound) Foreshot->Main_Fraction Residue Stop Distillation (High-boiling residue) Main_Fraction->Residue Cool Cool Apparatus Residue->Cool Analyze Analyze Purity (e.g., GC, NMR) Cool->Analyze Store Store Pure Product Analyze->Store

Caption: Workflow for the purification of this compound by fractional distillation.

Step-by-Step Procedure
  • Heating: Begin to gently heat the distilling flask using the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate rate.

  • Equilibration: As the mixture heats up, the vapor will begin to rise through the fractionating column. It is crucial to heat slowly to allow for proper equilibration between the liquid and vapor phases within the column, which is essential for efficient separation.

  • Foreshot Collection: The first fraction to distill will be the "foreshot," containing the most volatile impurities with boiling points lower than this compound. The temperature at the distillation head will be relatively low and may fluctuate. Collect this fraction in a separate receiving flask and set it aside for proper waste disposal.

  • Main Fraction Collection: As the lower-boiling impurities are removed, the temperature at the distillation head will rise and stabilize at the boiling point of this compound (approximately 115 °C at atmospheric pressure).[1] Once the temperature is stable, change the receiving flask to collect the pure this compound.

  • Monitoring: Continuously monitor the temperature at the distillation head throughout the collection of the main fraction. A stable boiling point is indicative of a pure substance. If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill.

  • Terminating the Distillation: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness , as this can lead to the concentration of potentially explosive peroxides (if present) and the formation of a solid residue that can be difficult to remove.

  • Cooling: Allow the apparatus to cool down completely before disassembling.

Vacuum Distillation (Optional)

For compounds that are thermally sensitive or have high boiling points, vacuum distillation is recommended. By reducing the pressure, the boiling point of the liquid is lowered, which can prevent decomposition. While this compound has a boiling point that is generally manageable at atmospheric pressure, vacuum distillation can be employed if thermal degradation is a concern. The principles of fractional distillation remain the same, but a vacuum pump and a manometer are required to control and monitor the pressure.

Post-Distillation Analysis

The purity of the collected this compound fraction should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage of purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or other impurities.

Troubleshooting

ProblemPossible CauseSolution
Bumping/Uneven Boiling Insufficient boiling chips or no stirring.Add fresh boiling chips to the cooled flask or use a magnetic stirrer.
Flooding of the Column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium.
No Distillate Insufficient heating or a leak in the system (if under vacuum).Increase the heating rate gradually. Check all joints for leaks.
Fluctuating Temperature Inefficient separation or presence of an azeotrope.Use a more efficient fractionating column. Check for potential azeotropes with solvents.[10][11]
Low Yield Inefficient separation or premature termination of distillation.Ensure slow and steady heating. Distill until a small amount of residue remains.

Storage

Purified this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][12]

Conclusion

Fractional distillation is an effective method for the laboratory-scale purification of this compound. By carefully controlling the distillation parameters and adhering to strict safety protocols, researchers can obtain high-purity material suitable for a wide range of synthetic applications. The detailed protocol and troubleshooting guide provided in this application note are intended to assist scientists in achieving successful and reproducible purification results.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • 3,4-dichlorofuran-2,5-dione - ChemBK. (2024, April 11).
  • Chlorination of furan - US2443493A - Google Patents. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.).
  • Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. (1994, October 4).
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • US2430667A - Chlorination process - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound | C4H2Cl2O | CID 17879841 - PubChem - NIH. (n.d.).
  • Comparative evaluation of techniques for controlling the formation and emission of chlorinate dioxins/furans in municipal waste incineration - ResearchGate. (2016, June 24).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 6).
  • Azeotropes beginning with D. (n.d.).
  • Azeotrope tables - Wikipedia. (n.d.).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • 2,5-Furandicarbonyldichloride(9CI) | CAS#:10375-34-5 | Chemsrc. (2025, August 25).
  • Purification of common solvents - Longchang Chemical. (2024, August 28).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 2,5-Dichlorofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,5-Dichlorofuran. This resource is meticulously designed for researchers, chemists, and professionals in the field of drug development and materials science. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and optimize the yield of your this compound synthesis.

Introduction to this compound Synthesis

This compound is a valuable halogenated heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The direct chlorination of furan is a common approach to its synthesis. However, the inherent reactivity of the furan ring, its sensitivity to acidic conditions, and the potential for over-chlorination or polymerization present significant challenges in achieving high yields and purity. This guide provides practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

  • Potential Cause 1: Furan Polymerization. Furan is highly susceptible to polymerization in the presence of strong acids. The hydrogen chloride (HCl) generated during the chlorination reaction can catalyze this unwanted side reaction, leading to the formation of intractable black tars and significantly reducing the yield of the desired product.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature (typically below 0°C) throughout the addition of the chlorinating agent.[1] This helps to minimize the rate of polymerization.

      • Inert Solvent: Conduct the reaction in a suitable inert solvent, such as a saturated chlorohydrocarbon, to dissipate heat and dilute the reactants, thereby reducing the likelihood of polymerization.[1]

      • Gradual Addition: Add the chlorinating agent slowly and in a controlled manner to prevent localized overheating and a rapid increase in HCl concentration.

  • Potential Cause 2: Incomplete Reaction. Insufficient chlorinating agent or suboptimal reaction time can lead to incomplete conversion of the starting material.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. While an excess is often necessary to drive the reaction to completion, a large excess can lead to the formation of over-chlorinated byproducts.

      • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the optimal reaction time.

Issue 2: Formation of Multiple Byproducts (Over-chlorination)

  • Potential Cause: Excessive Chlorination. The furan ring can be further chlorinated to yield 2,3,5-trichlorofuran and tetrachlorofuran, especially with an excess of the chlorinating agent or at elevated temperatures.[1]

    • Solution:

      • Precise Stoichiometry: Use a carefully measured amount of the chlorinating agent. A slight excess may be needed, but a large excess should be avoided.

      • Temperature Control: As with polymerization, maintaining a low reaction temperature is crucial to control the selectivity of the chlorination.

      • Choice of Chlorinating Agent: While elemental chlorine is commonly used, other chlorinating agents with milder reactivity could be explored, though this may require significant methods development.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Co-distillation of Isomers. If other chlorinated furan isomers are formed, their boiling points may be close to that of this compound, making separation by simple distillation challenging.

    • Solution:

      • Fractional Distillation: Employ fractional distillation with a high-efficiency column to separate the desired product from closely boiling impurities.[1]

  • Potential Cause 2: Product Instability. this compound, like many furan derivatives, can be sensitive to heat and light, potentially leading to degradation during purification.

    • Solution:

      • Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal decomposition.

      • Storage: Store the purified product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method is the chlorination of furan using elemental chlorine in an inert solvent at low temperatures.[1]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for two main reasons. Firstly, it minimizes the exothermic nature of the reaction, preventing runaway reactions. Secondly, and more importantly, it helps to suppress the highly probable side reaction of furan polymerization, which is catalyzed by the acidic byproduct HCl. Low temperatures also improve the selectivity for dichlorination over further chlorination.[1]

Q3: What are the primary byproducts to expect in the synthesis of this compound?

A3: The main byproducts are typically other chlorinated furans, such as 2-chlorofuran, 2,3,5-trichlorofuran, and tetrachlorofuran.[1] Additionally, polymeric materials (furan tars) are a significant byproduct if the reaction conditions are not carefully controlled.

Q4: How can I effectively remove the HCl generated during the reaction?

A4: After the reaction is complete, the reaction mixture can be carefully warmed to a temperature not exceeding 20°C to drive off the dissolved HCl gas.[1] Alternatively, a gentle stream of an inert gas (like nitrogen) can be bubbled through the solution to facilitate its removal. A subsequent wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup will neutralize any remaining acid.

Q5: What are some recommended safety precautions for this synthesis?

A5: This reaction should be performed in a well-ventilated fume hood due to the use of toxic and corrosive chlorine gas and the generation of HCl. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction is exothermic and should be cooled in an ice or dry ice/acetone bath.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of Furan

Materials:

  • Furan (freshly distilled)

  • Chlorine gas

  • Saturated chlorohydrocarbon solvent (e.g., methylene chloride or carbon tetrachloride)

  • Ice or dry ice/acetone bath

  • Three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a condenser with a drying tube.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • In the three-necked flask, dissolve freshly distilled furan in the chosen saturated chlorohydrocarbon solvent.

  • Cool the reaction mixture to a temperature below 0°C (ideally between -20°C and 0°C) using an appropriate cooling bath.[1]

  • Slowly bubble a pre-determined amount of chlorine gas through the cooled solution while maintaining vigorous stirring.

  • Monitor the reaction temperature closely and adjust the chlorine flow rate to keep the temperature within the desired range.

  • After the addition of chlorine is complete, continue to stir the reaction mixture at low temperature for a short period to ensure the reaction goes to completion.

  • Once the reaction is complete, slowly warm the mixture to a temperature not exceeding 20°C to allow the dissolved HCl to evolve.[1]

  • The crude reaction mixture can then be carefully washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[1]

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution (Illustrative)

Temperature (°C)Yield of this compound (%)Yield of 2,3,5-Trichlorofuran (%)Amount of Polymer (%)
25< 10> 15High
040-505-10Moderate
-2060-70< 5Low

Note: The values in this table are illustrative and intended to demonstrate the general trend of how temperature affects the reaction outcome. Actual yields will vary depending on the specific reaction conditions.

Visualizations

Diagram 1: Key Factors for Yield Improvement in this compound Synthesis

Yield_Improvement cluster_conditions Reaction Conditions cluster_challenges Challenges cluster_outcome Desired Outcome Low Temperature Low Temperature Polymerization Polymerization Low Temperature->Polymerization Suppresses Over-chlorination Over-chlorination Low Temperature->Over-chlorination Suppresses High Yield of this compound High Yield of this compound Low Temperature->High Yield of this compound Reduces Inert Solvent Inert Solvent Inert Solvent->High Yield of this compound Minimizes Controlled Reagent Addition Controlled Reagent Addition Controlled Reagent Addition->High Yield of this compound Prevents Polymerization->High Yield of this compound Decreases Over-chlorination->High Yield of this compound Decreases Workflow start Start: Furan in Solvent reaction Chlorination at < 0°C start->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup drying Drying (Anhydrous MgSO4) workup->drying purification Purification (Fractional Distillation) drying->purification end End: Pure this compound purification->end

Caption: A streamlined experimental workflow for the synthesis and purification of this compound.

References

  • Google Patents. (1947). US2430667A - Chlorination process.

Sources

Technical Support Center: Strategies to Minimize Regioisomer Formation in the Dichlorination of Furan

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for heterocyclic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated furans. The dichlorination of furan is a deceptively complex transformation. While seemingly straightforward, the high reactivity of the furan ring often leads to a lack of regiochemical control, resulting in mixtures of isomers, polysubstitution, and undesirable polymerization.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices. Our goal is to empower you to control the regioselectivity of your reaction and maximize the yield of your desired dichlorofuran isomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a practical question-and-answer format.

Q1: My reaction is producing a mixture of 2,5- and 2,3-dichlorofuran, but my target is the 2,5-isomer. How can I improve this selectivity?

A1: Cause & Optimization Strategy

The formation of 2,5-dichlorofuran as the major product is kinetically favored due to the mechanism of electrophilic aromatic substitution on the furan ring. Attack at the α-positions (C2 and C5) generates a more stable carbocation intermediate (a sigma complex) compared to attack at the β-positions (C3 and C4).[3][4] To maximize this inherent preference, you must use conditions that favor kinetic control and prevent subsequent isomerization or side reactions.

Key Recommendations:

  • Lower the Temperature: Reducing the reaction temperature (e.g., to -40°C or even -78°C) decreases the overall thermal energy of the system, making it more difficult to overcome the activation energy barrier for the less-favored β-chlorination pathway.

  • Use a Milder Chlorinating Agent: Aggressive reagents like elemental chlorine (Cl₂) can be difficult to control. N-Chlorosuccinimide (NCS) is an excellent alternative that provides a milder, more controlled delivery of the electrophilic chlorine, enhancing selectivity.[5]

  • Solvent Choice: Employ a non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). These solvents do not solvate ions as strongly as polar solvents, which helps maintain the inherent reactivity differences between the α and β positions.

Experimental Protocol: Selective Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add furan (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (2.05 eq) in anhydrous DCM. Add this solution to the furan solution dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not rise above -35°C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC-MS. Look for the disappearance of the monochlorofuran intermediate and the appearance of the desired this compound peak.

  • Quenching: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of sodium thiosulfate.

  • Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal via rotary evaporation, purify the crude product using column chromatography (hexanes are typically a suitable eluent) to isolate the this compound.

Q2: My reaction is yielding significant amounts of trichloro- and tetrachlorofuran. How can I prevent this over-chlorination?

A2: Cause & Mitigation

The furan ring is highly activated towards electrophilic substitution. Once the first chlorine atom is attached, the ring remains sufficiently reactive for further halogenation, leading to polysubstitution.[1] This is especially problematic when using highly reactive chlorinating agents or excess stoichiometry.

Key Recommendations:

  • Control Stoichiometry: Use a precise stoichiometry of your chlorinating agent. For dichlorination, do not exceed 2.05-2.1 equivalents.

  • Slow Addition: Add the chlorinating agent slowly over a prolonged period using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring dichlorination of the starting furan over trichlorination of the dichlorofuran product.

  • Dilute Conditions: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) can also help to temper reactivity and reduce the rate of polysubstitution.[5]

Q3: My reaction is producing a large amount of black, insoluble polymer. Why is this happening?

A3: Cause & Prevention

Furan is notoriously susceptible to acid-catalyzed polymerization.[6] When using chlorinating agents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), a byproduct is hydrogen chloride (HCl), a strong acid that rapidly catalyzes the degradation of the furan ring.

Key Recommendations:

  • Avoid Protic Acid Byproducts: The most effective solution is to use a chlorinating agent that does not produce a strong acid. N-Chlorosuccinimide (NCS) is ideal, as its byproduct is succinimide, which is non-acidic.

  • Include an Acid Scavenger: If you must use an acid-producing reagent, include a non-nucleophilic base like pyridine or 2,6-lutidine in the reaction mixture to neutralize the acid as it forms.

  • Vapor-Phase Chlorination: A specialized patent describes a process where furan vapor is reacted with chlorine gas, and the HCl byproduct is almost instantaneously removed from the system, thus preventing polymerization.[6] This highlights the critical importance of controlling acid concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that dictates the regioselectivity of furan halogenation?

A1: The regioselectivity is governed by the principles of electrophilic aromatic substitution. The furan ring acts as a nucleophile, attacking an electrophilic chlorine source (Cl⁺). The key is the stability of the intermediate carbocation, known as a sigma complex or arenium ion. Attack at the C2 (α) position allows the positive charge to be delocalized over three atoms, including the oxygen, which can effectively stabilize the charge via resonance. In contrast, attack at the C3 (β) position results in a less stable intermediate where the charge is only delocalized over two carbon atoms. The reaction proceeds preferentially through the more stable C2-attack pathway.

Electrophilic Chlorination of Furan furan Furan sigma_complex_alpha Sigma Complex (α-attack, more stable) furan->sigma_complex_alpha + Cl⁺ sigma_complex_beta Sigma Complex (β-attack, less stable) furan->sigma_complex_beta + Cl⁺ p1 p1 p2 p2 Cl_plus Cl⁺ product_alpha 2-Chlorofuran sigma_complex_alpha->product_alpha - H⁺ product_beta 3-Chlorofuran sigma_complex_beta->product_beta - H⁺ path_alpha Lower Ea path_beta Higher Ea

Caption: Mechanism of electrophilic chlorination on furan.

Q2: How does the choice of chlorinating agent impact the reaction?

A2: The choice of reagent is critical for controlling both reactivity and side reactions. A comparison of common agents is summarized below.

Chlorinating AgentFormulaReactivityByproductsKey Considerations
Chlorine GasCl₂Very HighHClDifficult to handle; strong acid byproduct promotes polymerization.
Sulfuryl ChlorideSO₂Cl₂HighSO₂, HClOften requires a radical initiator; produces HCl.
N-ChlorosuccinimideNCSModerateSuccinimideRecommended. Solid, easy to handle; no acidic byproduct.[5]
Trichloroisocyanuric AcidTCCAModerateCyanuric AcidHigh chlorine content by weight; mild conditions.
Q3: I need to synthesize 2,3-dichlorofuran. Is direct chlorination a viable strategy?

A3: Direct dichlorination of furan is a poor strategy for obtaining the 2,3-isomer. The strong kinetic preference for substitution at the C2 and C5 positions means you will predominantly form this compound. To synthesize 2,3-dichlorofuran, you must employ a regiocontrolled strategy that circumvents this inherent reactivity. Such strategies often involve multi-step syntheses starting from precursors where the desired substitution pattern is already established. For example, methods involving the cyclization of specifically substituted acyclic precursors are more effective.[7]

Decision Workflow for Dichlorofuran Synthesis start What is the target dichlorofuran isomer? target_2_5 Target: this compound start->target_2_5 2,5- target_2_3_or_3_4 Target: 2,3- or 3,4-Dichlorofuran start->target_2_3_or_3_4 Other direct_chlorination Use Direct Chlorination of Furan target_2_5->direct_chlorination multistep Use a Multi-Step Regiocontrolled Synthesis target_2_3_or_3_4->multistep conditions Optimize Conditions: - Low Temperature (-40°C) - Mild Reagent (NCS) - Slow Addition direct_chlorination->conditions check_yield Analyze Isomer Ratio (GC-MS) direct_chlorination->check_yield multistep_details Investigate routes like: - Cyclization of substituted precursors - Directed metallation-halogenation multistep->multistep_details multistep->check_yield check_yield->direct_chlorination Ratio Unsatisfactory (Re-optimize) purify Purify Product (Column Chromatography, Distillation) check_yield->purify Desired Ratio Achieved end Isolated Product purify->end

Caption: Decision workflow for synthesizing dichlorofuran isomers.

Q4: What are the best methods for separating a mixture of dichlorofuran isomers?

A4: Separating regioisomers can be challenging due to their similar physical properties. However, small differences can be exploited.

  • Fractional Distillation: If there is a sufficient difference in boiling points between the isomers, fractional distillation under reduced pressure can be an effective method, particularly on a larger scale.

  • Column Chromatography: This is the most common laboratory-scale technique. The slight differences in polarity between isomers (e.g., 2,5- vs 2,3-dichlorofuran) are often sufficient to allow for separation on silica gel using a non-polar eluent system like hexanes or a hexane/DCM mixture.

  • Crystallization: If one isomer is a solid and can be selectively crystallized from the mixture by cooling a concentrated solution, this can be a highly effective purification method. This is analogous to purification methods used for separating dichlorobenzene isomers.[8]

References

  • Vertex AI Search Result[5]

  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • Cass, O. W. (1948). U.S. Patent No. 2,443,493. Google Patents.
  • Furan synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • You, C., Zhang, Z., Tu, Y., Tang, H., Wang, Y., Long, D., Zhao, J. (2020). Base-Promoted Domino Reaction of β-Keto Compounds with Vinyl Dichlorides: A Convenient and Straightforward Synthesis of 2,3-Disubstituted and 2,3,5-Trisubstituted Furans. The Journal of Organic Chemistry, 85(5), 3902-3910. [Link]

  • Ghosh, S. K., Singh, S., & Ilangovan, A. (2015). A simple method for the synthesis of 3-substituted and 2,3-disubstituted 4-chlorofurans. Organic & Biomolecular Chemistry, 13(31), 8456-8460. [Link]

  • Vertex AI Search Result[2]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]

  • Unit 3 furan & thiophene. (2023, August 2). SlideShare. Retrieved February 27, 2026, from [Link]

  • Britton, E. C., & Keil, H. L. (1955). U.S. Patent No. 2,725,405. Google Patents.
  • Prajapati, D., & Sandhu, J. S. (1991). Heterocyclic Chemistry.
  • Gunanathan, C., & Shinde, D. B. (2014). Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes. U.S. Patent No. 5,382,725. Google Patents.

Sources

Validation & Comparative

2,5-Dichlorofuran vs. 2,5-Dibromofuran: A Cross-Coupling Decision Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of furan-based pharmacophores and conjugated polymers (polyfurans), the choice between 2,5-dichlorofuran (2,5-DCF) and 2,5-dibromofuran (2,5-DBF) is rarely a matter of simple substitution. It is a trade-off between kinetic efficiency and atom economy/cost .

  • 2,5-Dibromofuran is the standard for discovery chemistry . Its weaker C-Br bond allows for rapid oxidative addition, enabling high yields under mild conditions with standard catalysts (e.g., Pd(PPh₃)₄). It is the precursor of choice for synthesizing high-molecular-weight polyfurans.

  • This compound is the challenger for process scalability . While significantly less reactive, it offers better atom economy and lower raw material costs. However, it requires specialized, electron-rich catalytic systems (e.g., Buchwald ligands) to overcome the high activation energy barrier of the C-Cl bond.

Mechanistic Comparison: The Oxidative Addition Barrier

The governing factor differentiating these two substrates is the bond dissociation energy (BDE) of the carbon-halogen bond. In Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi), the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step (RDS).

Kinetic Profile
  • C-Br Bond (2,5-DBF): BDE ≈ 68 kcal/mol. Oxidative addition is fast and often facile at 60–80°C.

  • C-Cl Bond (2,5-DCF): BDE ≈ 81 kcal/mol. Oxidative addition is slow, frequently requiring temperatures >100°C or bulky, electron-rich ligands to increase the electron density on the Pd center.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic divergence in the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex_Br Oxidative Addition (Br) Fast (k_Br) Pd0->Complex_Br 2,5-Dibromofuran Low Ea Complex_Cl Oxidative Addition (Cl) Slow (k_Cl) Pd0->Complex_Cl This compound High Ea Transmetal Transmetalation (R-M) Complex_Br->Transmetal Complex_Cl->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Kinetic divergence in the oxidative addition step. The green path represents the facile reaction of the bromo-derivative; the red dashed path indicates the energetic barrier faced by the chloro-derivative.

Comparative Performance Analysis

Physical Properties & Handling
PropertyThis compound (2,5-DCF)2,5-Dibromofuran (2,5-DBF)Impact
Molecular Weight 136.96 g/mol 225.87 g/mol DCF has better atom economy (-40% mass waste).
Boiling Point ~136°C (est.) / Volatile165°CDBF is less volatile, easier to handle in open vessels.
Melting Point < 0°C (Liquid)10°C (Solid/Oil)DBF can freeze in storage; requires gentle warming.
Flash Point Low (< 40°C est.)54°CBoth are flammability hazards; require inert atmosphere.
Stability ModerateLight SensitiveDBF degrades faster under light (turns brown).
Reaction Suitability
Reaction Type2,5-Dibromofuran PerformanceThis compound Performance
Suzuki-Miyaura Excellent. Standard ligands (PPh₃) work well. High yields (>90%) at 80°C.Moderate. Requires Buchwald ligands (e.g., SPhos, XPhos) or NHC carbenes. Yields drop if catalyst isn't optimized.
Stille Coupling Preferred. High reactivity prevents destabilization of sensitive stannanes.Poor. Slow oxidative addition often leads to stannane homocoupling or protodestannylation before cross-coupling occurs.
Polymerization Standard. Yields high molecular weight (Mn > 10k) polyfurans due to high conversion.Challenging. Lower conversion rates lead to oligomers (low Mn) rather than polymers (Step-growth kinetics).
Regioselectivity C2 vs C5 differentiation is difficult (symmetric).Symmetric. Harder to mono-functionalize due to slower kinetics.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (2,5-Dibromofuran)

Use for: Discovery chemistry, library synthesis, and polymerization.

Rationale: The lability of the C-Br bond allows the use of mild bases and standard phosphine ligands, minimizing furan ring opening or polymerization side reactions.

  • Setup: Charge a reaction vial with 2,5-dibromofuran (1.0 equiv), Arylboronic acid (2.5 equiv for bis-coupling), and Pd(PPh₃)₄ (3–5 mol%).

  • Solvent/Base: Add degassed 1,4-Dioxane (0.1 M) and 2M aq. K₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

    • Note: Monitoring by TLC/LCMS usually shows rapid consumption of starting material.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Validation: Expect >90% yield of 2,5-diaryl furan.

Protocol B: Optimized Coupling (this compound)

Use for: Cost-sensitive scale-up or when bromide is unavailable.

Rationale: To activate the inert C-Cl bond, a bulky, electron-rich ligand (XPhos) is required to facilitate oxidative addition. A stronger base or higher temperature is often necessary.

  • Setup: Charge vial with This compound (1.0 equiv), Arylboronic acid (2.5 equiv), Pd₂(dba)₃ (1–2 mol%), and XPhos (2–4 mol%) (Pd:L ratio 1:2).

  • Solvent/Base: Add degassed Toluene/Water (10:1) and K₃PO₄ (3.0 equiv).

  • Reaction: Seal and heat to 100–110°C for 12–18 hours.

    • Critical Step: Ensure rigorous deoxygenation; electron-rich catalysts are oxygen-sensitive.

  • Workup: Standard extraction. Purification may require careful separation of mono-coupled byproducts if conversion is incomplete.

  • Validation: Expect 70–85% yield. Incomplete conversion is the primary failure mode.

Decision Matrix

When should you switch from Bromo to Chloro? Use this logic flow.

DecisionTree Start Select Furan Halide Source Scale What is the reaction scale? Start->Scale Polymer Is the target a Polymer? Scale->Polymer < 10 grams (Research) Cost Is Cost/Atom Economy Critical? Scale->Cost > 100 grams (Process) Result_Br Use 2,5-Dibromofuran (Standard) Polymer->Result_Br Yes (Need High Mw) Polymer->Result_Br No (Standard Synthesis) Cost->Result_Br No (Prioritize Yield) Result_Cl Use this compound (Optimized) Cost->Result_Cl Yes (Optimize Catalyst)

Figure 2: Decision tree for selecting the optimal dihalofuran starting material.

References

  • Reactivity of Halogenated Furans in Cross-Coupling

    • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025).[1][2] Link

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (1995). Link

  • Polyfuran Synthesis & Molecular Weight Control

    • Gandini, A., & Belgacem, M. N.[3] Furans in Polymer Chemistry.[3][4] Progress in Polymer Science (1997).[3] Link

  • Catalyst Selection for Aryl Chlorides

    • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research (2008). Link

  • Physical Properties & Safety

    • Sigma-Aldrich/Merck. Safety Data Sheet: 2,5-Dibromofuran.[2][5]Link

Sources

Comparative Reactivity of Chlorinated vs. Brominated Furans: A Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chlorinated versus brominated furans, designed for researchers in medicinal chemistry and process development.[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the choice between chlorinated and brominated furans is rarely arbitrary. It is a strategic decision governed by bond dissociation energy (BDE) , catalytic turnover rates , and chemoselectivity .

  • Brominated Furans: The "Gold Standard" for initial cross-coupling. They exhibit rapid oxidative addition and high lithium-halogen exchange rates, making them ideal for mild, room-temperature functionalization.

  • Chlorinated Furans: The "Latent Handle." significantly more robust, they resist premature reaction under standard Suzuki or lithiation conditions. This inertness allows them to serve as protective groups or secondary reaction sites in sequential synthesis.

This guide analyzes the mechanistic divergences between these two halides and provides validated protocols for exploiting their reactivity differences.[2]

Mechanistic Foundation: The Kinetic Divide

The reactivity difference is rooted in the carbon-halogen bond strength.[3][4][5] In heteroaromatic systems like furan, the electron-rich ring increases the electron density at the carbon-halogen bond, affecting the rate of oxidative addition to Palladium(0).

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in most Pd-catalyzed couplings of furans is the oxidative addition.

ParameterC–Cl Bond (Furan)C–Br Bond (Furan)Impact on Synthesis
Approx.[1][2][6][7] BDE ~96 kcal/mol~81 kcal/molBr requires significantly less activation energy (

) to cleave.
Oxidative Addition (

)
Slow (

range)
Fast (

range)
Br couples at lower temps (RT to 60°C); Cl often requires >80°C.
Ligand Requirement High (e.g., S-Phos, X-Phos)Moderate (e.g.,

, dppf)
Cl demands electron-rich, bulky ligands to facilitate insertion.
Visualization: The Catalytic Energy Landscape

The following diagram illustrates the kinetic barrier difference in the oxidative addition step, highlighting why Bromides are kinetically favored.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex_Br Oxidative Addition (Br) FAST (Low Ea) Pd0->Complex_Br  3-Bromofuran Complex_Cl Oxidative Addition (Cl) SLOW (High Ea) Pd0->Complex_Cl  3-Chlorofuran Int_II Pd(II)-Ar-X Intermediate Complex_Br->Int_II Complex_Cl->Int_II Transmet Transmetallation (Boronic Acid) Int_II->Transmet RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative catalytic cycle showing the kinetic advantage of Bromofurans in the oxidative addition step.

Synthetic Utility & Chemoselectivity[6][8][9][10]

The true power of these halides lies in Sequential Functionalization . By utilizing a "mixed-halide" strategy (e.g., 3-bromo-2-chlorofuran), researchers can selectively functionalize one site while leaving the other intact.

Scenario A: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
  • Bromide: Reacts exclusively at RT or mild heating (40-60°C) with standard catalysts (

    
    ).
    
  • Chloride: Remains inert under these conditions. It requires "forcing" conditions (100°C+, Buchwald ligands) to react.

Data Comparison: Suzuki Coupling of 2-Halo-Furans with Phenylboronic Acid Conditions: 1.0 equiv Halide, 1.1 equiv


, 2 mol% Pd Catalyst, 

, Toluene/Water.
SubstrateCatalystTempTimeYieldNote
2-Bromofuran

60°C4 h92% Clean conversion.
2-Chlorofuran

60°C24 h<10% Mostly recovered starting material.
2-Chlorofuran

/ X-Phos
100°C6 h88% Requires specialized ligand & heat.
Scenario B: Lithium-Halogen Exchange

This is the most distinct differentiator.

  • Bromide: Undergoes rapid Li-Hal exchange with n-BuLi at -78°C.[7]

  • Chloride: generally resists exchange with n-BuLi. Instead, the strong base will perform Directed Ortho Lithiation (DoM) on the furan ring proton, leaving the Cl atom attached.

Critical Insight: To lithiate a Chlorofuran at the C-Cl position, one typically requires t-BuLi (2 equiv) and higher temperatures (-40°C), whereas Bromofurans exchange cleanly with n-BuLi at -78°C.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before committing valuable intermediates.

Protocol 1: Chemoselective Suzuki Coupling (Br over Cl)

Objective: Couple an aryl group to C3 of 3-bromo-2-chlorofuran without touching the C2-Cl bond.

Reagents:

  • 3-Bromo-2-chlorofuran (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • 
     (0.03 mmol, 3 mol%)
    
  • 
     (2.0 M aqueous, 2.0 mL)
    
  • DME (Dimethoxyethane) (10 mL, degassed)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to RT under Argon.

  • Charge: Add furan, boronic acid, and DME. Sparge with Argon for 10 min.

  • Catalyst Addition: Add

    
     quickly against positive Argon flow. The solution should turn light yellow.
    
  • Base Addition: Add degassed

    
     solution.
    
  • Reaction: Heat to 60°C (oil bath). Do not exceed 70°C to preserve the C-Cl bond.

  • Checkpoint (TLC): At 2 hours, check TLC.

    • Success: Disappearance of Bromide (

      
       ~0.6), appearance of Product (
      
      
      
      ~0.4).
    • Failure: If SM remains, add 1 mol% more catalyst; do not increase temp.

  • Workup: Cool, dilute with

    
    , wash with brine, dry over 
    
    
    
    .
Protocol 2: Selective Lithium-Halogen Exchange

Objective: Convert 3-bromofuran to 3-furyllithium for electrophilic trapping.

Reagents:

  • 3-Bromofuran (1.0 mmol)

  • n-Butyllithium (1.05 mmol, 1.6 M in hexanes)

  • Electrophile (e.g., Benzaldehyde) (1.2 mmol)

  • THF (Anhydrous, 10 mL)

Step-by-Step:

  • Cryogenic Setup: Cool THF in a dry flask to -78°C (Dry ice/Acetone).

  • Substrate: Add 3-Bromofuran via syringe.

  • Exchange: Add n-BuLi dropwise over 5 mins down the side of the flask.

    • Mechanism:[8][9][10]

      
      .
      
  • Incubation: Stir at -78°C for 20 mins.

    • Note: Do not warm up. 3-Furyllithium is unstable above -40°C (ring opening).

  • Trapping: Add Benzaldehyde dropwise. Stir for 30 mins at -78°C.

  • Quench: Add sat.

    
     (2 mL) while still cold, then warm to RT.
    

Strategic Decision Tree

Use this logic flow to select the correct halide for your synthesis.

DecisionTree Start Start: Choose Furan Halide Q1 Do you need Sequential Functionalization? Start->Q1 Yes Yes Q1->Yes No No Q1->No Mixed Use Mixed Halide (e.g., 3-Br-2-Cl-Furan) Yes->Mixed Cost Is Cost/Scale the driver? No->Cost Step1 Step 1: Target Br (Suzuki @ 60°C or Li-Ex @ -78°C) Mixed->Step1 Single Single Functionalization Step2 Step 2: Target Cl (Suzuki @ 100°C w/ X-Phos) Step1->Step2 Cheap Use Chlorofuran (Cheaper, requires specialized conditions) Cost->Cheap Yes (Process Scale) Fast Use Bromofuran (Faster, mild conditions) Cost->Fast No (Discovery Scale)

Figure 2: Decision matrix for selecting halide substrates based on synthetic complexity and scale.

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Baran Lab. (1998). Haloselectivity of Heterocycles: Reactivity Trends in Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Spectroscopic Differentiation Guide: 2,3-Dichlorofuran vs. 2,5-Dichlorofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise differentiation of positional isomers is a critical quality control gateway in both pharmaceutical development and advanced materials science. For instance, 2,5-dichlorofuran derivatives serve as essential precursors in the synthesis of highly refractive poly(phenylene thioether) polymers, where isomeric purity directly dictates the material's


 stacking stability and optical clarity[1]. This guide provides an authoritative, causality-driven comparison of the spectroscopic profiles of 2,3-dichlorofuran and this compound, establishing a self-validating analytical framework for their definitive identification.

Structural Causality & Symmetry Principles

The fundamental divergence in the spectroscopic behavior of these two isomers is rooted entirely in molecular symmetry.

  • This compound (

    
     Point Group):  This molecule possesses a 
    
    
    
    rotational axis and two
    
    
    mirror planes. This high degree of symmetry renders the two halves of the furan ring chemically and magnetically equivalent.
  • 2,3-Dichlorofuran (

    
     Point Group):  The asymmetric placement of the chlorine atoms breaks all rotational and reflective symmetry. Every atom in the furan ring resides in a unique electronic microenvironment.
    

Understanding this symmetry is the master key to interpreting their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Profiling

H NMR: The Role of Magnetic Equivalence

In


H NMR, the local electron density and spin-spin coupling dictate the chemical shift (

) and splitting patterns.
  • This compound: The protons at the C3 and C4 positions are chemically and magnetically equivalent due to the

    
     symmetry. Consequently, they do not exhibit observable spin-spin splitting in a standard first-order spectrum. They resonate as a single, sharp singlet  at approximately 6.3 ppm. While the 
    
    
    
    coupling physically exists, it is spectroscopically silent.
  • 2,3-Dichlorofuran: The protons at C4 and C5 are non-equivalent. The H5 proton is adjacent to the highly electronegative oxygen atom, causing significant deshielding and pushing its resonance downfield to ~7.4 ppm. The H4 proton, being further from the oxygen, resonates upfield at ~6.4 ppm. Because they are non-equivalent, they couple with each other, producing two distinct doublets . The coupling constant (

    
    ) is highly diagnostic for furans, typically presenting at a narrow 1.8 Hz[2].
    
C NMR: Symmetry-Driven Signal Reduction

Carbon-13 NMR provides a direct map of the molecular symmetry backbone.

  • This compound: The symmetry collapses the five-membered ring into just two

    
    C signals . The equivalent C2/C5 carbons (attached to Cl and O) appear highly deshielded (~136 ppm), while the equivalent C3/C4 carbons appear upfield (~113 ppm).
    
  • 2,3-Dichlorofuran: The lack of symmetry results in four distinct

    
    C signals . The C5 carbon (adjacent to O) is the most deshielded (~142 ppm), followed by C2 (~138 ppm), C3 (~115 ppm), and C4 (~111 ppm).
    

Vibrational & Mass Spectrometric Fingerprinting

GC-MS: Isotopic Signatures and Fragmentation

Both isomers share the molecular formula


 (MW 

136.97 g/mol ) and will exhibit a classic 9:6:1 isotopic cluster at

136, 138, and 140 due to the natural abundance of

and

[3]. However, their fragmentation kinetics differ. This compound readily forms a highly stable, symmetric radical cation upon electron ionization (EI), leading to a dominant

base peak at

101. 2,3-Dichlorofuran exhibits a more complex fragmentation cascade, with a higher propensity for early ring-opening and CO expulsion (

).
FT-IR: Dipole Moment Dynamics

Due to its


 symmetry, this compound has several vibrational modes that result in a net-zero change in the dipole moment, rendering them IR-inactive. Its IR spectrum is notably sparse, dominated by a sharp 

stretch near 1580 cm

. Conversely, the asymmetric 2,3-dichlorofuran exhibits a highly complex IR fingerprint region with multiple active

stretching bands between 600–800 cm

.

Spectroscopic Diagnostic Workflow

To streamline laboratory identification, follow the logical decision tree mapped below.

G Start Unknown Dichlorofuran Isomer Sample NMR1H Acquire 1H NMR (CDCl3, 400 MHz) Start->NMR1H Branch1 Observe Splitting Pattern NMR1H->Branch1 Singlet 1 Sharp Singlet (~6.3 ppm) Branch1->Singlet Equivalent Protons Doublets 2 Doublets (J ≈ 1.8 Hz) Branch1->Doublets Non-equivalent Protons NMR13C_1 Acquire 13C NMR Expect 2 Signals Singlet->NMR13C_1 NMR13C_2 Acquire 13C NMR Expect 4 Signals Doublets->NMR13C_2 Result25 Identified: this compound (C2v Symmetry) NMR13C_1->Result25 Result23 Identified: 2,3-Dichlorofuran (C1 Symmetry) NMR13C_2->Result23

Fig 1: Spectroscopic decision tree for differentiating 2,3- and this compound isomers.

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives caused by solvent artifacts or miscalibration, utilize the following self-validating protocols.

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous

    
     (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent prevents the water peak (~1.56 ppm) from obscuring baseline impurities, while TMS ensures absolute chemical shift calibration at 0.00 ppm.
    
  • 
    H NMR Acquisition:  Run at 400 MHz or higher. Set the relaxation delay (
    
    
    
    ) to 2.0 seconds to ensure complete longitudinal relaxation of the furan protons. Acquire 16 scans.
  • 
    C NMR Acquisition:  Run at 100 MHz with standard proton decoupling (WALTZ-16). Set 
    
    
    
    to 3.0 seconds to account for the longer
    
    
    relaxation times of the quaternary carbons (C-Cl and C-O). Acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the unprotonated carbons.
  • Validation Check: If the

    
    H spectrum shows a singlet, the 
    
    
    
    C spectrum must show exactly two peaks. Any deviation indicates a mixture or an impurity.

Protocol B: GC-MS Isotopic Verification

  • Preparation: Dilute the sample to 10

    
    g/mL in GC-grade hexane.
    
  • Injection: Inject 1

    
    L in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS).
    
  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Validation Check: Extract the mass spectrum at the chromatographic apex. Verify the presence of the molecular ion cluster at

    
     136, 138, 140. The intensity ratio must strictly adhere to the theoretical 9:6:1 distribution.
    

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters, providing a rapid comparative reference for laboratory analysis.

Analytical Parameter2,3-DichlorofuranThis compoundDiagnostic Value
Symmetry Point Group

(Asymmetric)

(Symmetric)
Fundamental

H NMR Signals
2 distinct signals1 signalHigh

H NMR Multiplicity
Two doublets (

Hz)
Sharp SingletHigh

H NMR Shift (

)
~6.4 ppm (H4), ~7.4 ppm (H5)~6.3 ppm (H3, H4)Medium

C NMR Signals
4 distinct signals2 distinct signalsHigh
FT-IR Complexity High (Multiple

bands)
Low (Symmetry-forbidden modes)Medium
MS Molecular Ion (

)

136 (9:6:1 ratio)

136 (9:6:1 ratio)
Low (Identical)
MS Base Peak Identity Mixed fragmentation

(

101)
Medium

References

  • "2,3-Dichlorotetrahydrofuran | C4H6Cl2O | CID 19025 - PubChem - NIH", nih.gov.
  • "Synthesis of Highly Refractive Poly(phenylene thioether) Derived from 2,4-Dichloro-6-alkylthio-1,3,5-triazines and Aromatic Dithiols", researchgate.net.
  • "Signs of the Side-chain Spin Couplings in Furans", ku.dk.

Sources

Validating the structure of 2,5-Dichlorofuran using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly symmetric halogenated heterocycles, such as 2,5-dichlorofuran, presents a unique analytical paradox in organic chemistry and drug development. Due to its


 symmetry, the molecule's 1D 

H NMR spectrum collapses into a single resonance for the equivalent H3 and H4 protons (typically around 6.2 ppm). Similarly, the 1D

C NMR spectrum yields only two distinct signals: the deshielded halogenated C2/C5 carbons (~148 ppm) and the protonated C3/C4 carbons (~113 ppm)[1].

Relying solely on 1D NMR is insufficient to definitively distinguish this compound from its asymmetric isomers (e.g., 2,3-dichlorofuran). To establish unambiguous atomic connectivity, 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—must be deployed as a self-validating system[2].

In modern analytical environments, researchers face a critical instrumentation choice: utilizing traditional High-Field NMR spectrometers (e.g., 600 MHz with CryoProbes) versus adopting new-generation Benchtop NMR systems (e.g., 80 MHz permanent magnets). As a Senior Application Scientist, I have structured this guide to objectively compare these two platforms, providing mechanistic insights, comparative data, and step-by-step protocols for validating the architecture of this compound.

The Mechanistic Logic of 2D NMR for Symmetric Systems

Structural validation should never be a series of isolated tests; it must be a cohesive, self-validating logical workflow. Every pulse sequence is designed to answer a specific structural question while cross-verifying the results of the previous experiment.

  • HSQC (1-Bond Correlation): HSQC utilizes the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence to transfer magnetization from the highly sensitive

    
    H nucleus to the less sensitive 
    
    
    
    C nucleus[3]. By tuning the inter-pulse delay to
    
    
    (approximately 3.1 ms for the ~160 Hz coupling in furans), we selectively observe direct C-H bonds. For this compound, HSQC will show exactly one cross-peak, linking the 6.2 ppm proton singlet to the 113 ppm carbon signal. This positively identifies the C3/C4 positions and proves the 148 ppm signal is a quaternary carbon.
  • HMBC (2- to 3-Bond Correlation): HMBC is engineered to suppress 1-bond couplings and detect long-range heteronuclear interactions[2]. By setting the long-range delay to

    
    , the magnetization evolves over multiple bonds[3]. In our symmetric furan, the H3/H4 protons will show strong 2-bond and 3-bond correlations to the quaternary C2/C5 carbons at 148 ppm. This definitively anchors the chlorine-bearing carbons to the protonated backbone, closing the structural loop.
    

Benchtop (80 MHz) vs. High-Field (600 MHz): A Comparative Analysis

Historically, benchtop NMR systems struggled with solvent suppression and magnetic field homogeneity. However, modern 80 MHz systems utilizing advanced permanent magnets and capillary lock systems have broken new ground, offering resolution and stability that rival high-field systems for small, routine molecules[4]. Recent comparative studies have surprisingly demonstrated that benchtop and high-field devices can yield comparable quantitative performance for complex polymers, achieving validation errors within similar margins despite the immense difference in resolution[5].

For a small, symmetric molecule like this compound, the primary differentiator is not whether the benchtop can resolve the structure, but the time and concentration required to achieve a sufficient signal-to-noise ratio (SNR) in the insensitive indirect


C dimension.
Quantitative Performance Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnet Technology Permanent Neodymium MagnetSuperconducting (Liquid He/N

)
Lock System Internal Capillary Lock[4]Deuterated Solvent Lock

H Resolution
Moderate (Sufficient for singlets)Ultra-High (Resolves fine multiplets)
HSQC Acq. Time (10 mg) ~45 - 60 minutes< 5 minutes
HMBC Acq. Time (10 mg) ~2 - 4 hours~10 - 15 minutes (with NUS)
Infrastructure Cost Low (No cryogens required)[4]High (Dedicated facility required)[4]

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the exact steps required to validate this compound on both platforms. The causality behind each parameter is explained to ensure scientific integrity.

Protocol A: High-Field 600 MHz 2D NMR Workflow

This protocol utilizes Non-Uniform Sampling (NUS) to maximize throughput without sacrificing the high resolution inherent to superconducting magnets.

  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL of CDCl

    
    . Causality: Deuterated solvents are required in high-field systems to provide a deuterium signal used to track and correct the drift of the magnetic field (the "lock")[4].
    
  • 1D Reference Acquisition: Acquire standard 1D

    
    H and 
    
    
    
    C spectra. Causality: These serve as the high-resolution F2 and F1 projections for the 2D maps[6].
  • HSQC Setup: Load the standard hsqcedetgpsisp2.2 pulse program. Set the relaxation delay (d1) to 1.5 seconds. Causality: A sufficient d1 ensures complete longitudinal relaxation of the protons between scans, which is critical for quantitative magnetization transfer during the INEPT step[3].

  • HMBC Setup (with NUS): Load the hmbcgplpndqf pulse program. Set the long-range coupling delay to 62.5 ms. Causality: HMBC sequences require a specific delay time between pulses to allow detection of a range around a specific coupling constant[3]. 62.5 ms is optimized for a

    
     of 8 Hz, typical for aromatic systems. Enable NUS at 25-50% sparsity to cut the acquisition time in half while maintaining the F1 resolution.
    
Protocol B: Benchtop 80 MHz 2D NMR Workflow

This protocol relies on signal averaging to overcome the lower Boltzmann population difference at lower magnetic fields.

  • Sample Preparation: Dissolve 30-50 mg of this compound in 0.6 mL of non-deuterated CHCl

    
    . Causality: Modern benchtop systems utilize an independent capillary lock system, removing the strict requirement for expensive deuterated solvents[4].
    
  • Tuning and Shimming: Perform automated 3D shimming. Causality: High magnetic field homogeneity is strictly required to achieve efficient solvent suppression (like PRESAT or WET) at low fields[4].

  • HSQC Setup: Increase the number of scans (ns) to 64 per increment. Causality: The signal-to-noise ratio (SNR) accumulates proportionally to the square root of the number of scans[6]. Because the 80 MHz magnet provides lower intrinsic sensitivity, increasing the scans is mandatory to detect the

    
    C signals.
    
  • HMBC Setup: Set the number of increments (t1) to 128 and ns to 128. Allow the experiment to run for ~3 hours. Causality: The lower field strength compresses the spectral window. Running a longer experiment ensures that the critical 2-bond correlation between the 6.2 ppm proton and the 148 ppm carbon rises above the noise floor, finalizing the structural validation.

Visualizing the Validation Workflow

The logical progression of this structural validation is mapped below. The system is designed so that the HSQC positively identifies the CH nodes, while the HMBC positively identifies the quaternary carbons, leaving no room for structural ambiguity.

G Sample This compound Sample (Symmetric C2v Architecture) H1 1D 1H NMR 1 Singlet (~6.2 ppm) Sample->H1 Acquire 1D C13 1D 13C NMR 2 Signals (~148 ppm, ~113 ppm) Sample->C13 Acquire 1D HSQC 2D HSQC (1-Bond C-H) Correlates 6.2 ppm to 113 ppm H1->HSQC F2 Dimension HMBC 2D HMBC (2/3-Bond C-H) Correlates 6.2 ppm to 148 ppm H1->HMBC F2 Dimension C13->HSQC F1 Dimension C13->HMBC F1 Dimension Valid Structure Validated C2/C5 (Quaternary-Cl), C3/C4 (CH) HSQC->Valid Confirms C3/C4 are CH HMBC->Valid Confirms C2/C5 are Quaternary

Fig 1: Logical 2D NMR workflow for validating the C2v symmetric structure of this compound.

References

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate.
  • Benchtop NMR Breaks New Ground. Technology Networks.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Educare.ch.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • 2D NMR. EPFL.
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chlorofuran. BenchChem.

Sources

Purity Assessment of 2,5-Dichlorofuran: A Quantitative NMR (qNMR) Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment of 2,5-Dichlorofuran by Quantitative NMR (qNMR) Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals working with This compound (CAS 42587-83-7) , accurate purity assessment is complicated by the compound's volatility, potential for acid-catalyzed degradation, and lack of a strong, distinct UV chromophore compared to aromatic systems.

This guide objectively compares Quantitative NMR (qNMR) against traditional chromatographic methods (GC-FID, HPLC-UV). While gas chromatography is a viable alternative for volatile furans, qNMR is established here as the primary reference method for absolute purity determination due to its SI traceability, non-destructive nature, and independence from compound-specific response factors.

Part 1: The Technical Case for qNMR
The Challenge with this compound

This compound is a halogenated heteroaromatic liquid. Its analysis presents three specific metrological hurdles:

  • Volatility: Significant mass loss can occur during open-vessel sample preparation, biasing gravimetric data.

  • Response Factor Uncertainty: In GC-FID, the chlorine atoms alter the carbon response per unit mass compared to non-halogenated impurities. Without a certified reference material (CRM) of identical this compound (which is often unavailable or expensive), GC purity is merely a relative "area percent," not a true mass fraction.

  • Thermal/Chemical Instability: Furans can polymerize or ring-open under the high temperatures of a GC inlet or the acidic conditions of certain HPLC mobile phases.

The qNMR Solution

qNMR solves these by utilizing the Principle of Universal Response . The integrated signal area in an NMR spectrum is directly proportional to the molar concentration of the nuclei, regardless of the chemical structure.

  • True Mass Balance: qNMR quantifies the analyte against a stable, high-purity Internal Standard (IS).

  • Ambient Analysis: The measurement occurs in solution at room temperature, preserving the integrity of thermally labile furans.

  • Impurity Profiling: It simultaneously detects residual solvents (e.g., dichloromethane, hexane) and water, which are invisible to FID or UV detectors but contribute to mass.

Part 2: Comparative Analysis (qNMR vs. Alternatives)

The following table contrasts the performance of qNMR against GC-FID and HPLC-UV for this specific analyte.

FeatureqNMR (Recommended) GC-FID HPLC-UV
Primary Output Absolute Purity (Mass %) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Universal CRM (e.g., DMSO

)
Specific CRM (this compound)Specific CRM (this compound)
Response Factor 1.0 (Ideal) Variable (depends on C/heteroatom ratio)High Variance (depends on

)
Sample Integrity High (Ambient temp, neutral solvent)Low/Med (Thermal stress in injector)Medium (Mobile phase pH risks)
Detection Scope Analyte + Organics + Water + SolventsVolatile Organics onlyUV-active Chromophores only
Precision (RSD) < 1.0% (typically 0.1–0.5%)< 0.5%< 0.5%
Setup Time Fast (No method development)Slow (Column/Gradient optimization)Slow (Gradient optimization)
Part 3: Experimental Protocol

This protocol is designed to be a self-validating system . The choice of Internal Standard (IS) and acquisition parameters ensures that errors are minimized and detectable.

1. Reagents & Materials
  • Analyte: this compound (Liquid).[1]

  • Solvent: Chloroform-d (

    
    ) or DMSO-
    
    
    
    .
    • Selection Logic:

      
       is standard for furans but volatile. DMSO-
      
      
      
      reduces evaporation risk but is hygroscopic. Recommendation: Use
      
      
      with screw-cap NMR tubes to prevent evaporation during the run.
  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .
    
    • Selection Logic: It appears as a sharp singlet at ~3.0 ppm , completely distinct from the furan protons (~6.3 ppm). It is a stable, non-volatile solid, allowing for precise weighing.

2. Sample Preparation (The "Closed Loop" Weighing)
  • Step A: Weigh approx. 10–15 mg of Dimethyl Sulfone (IS) directly into a tared 20mL glass vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Step B: Add approx. 15–20 mg of this compound.

    • Critical: Due to volatility, do not weigh the furan into an open vessel. Use a syringe to add the liquid, cap immediately, and weigh the mass increase (

      
      ).
      
  • Step C: Add 1.0 mL of

    
    . Vortex to mix.
    
  • Step D: Transfer ~0.6 mL to a 5mm NMR tube and cap immediately .

3. NMR Acquisition Parameters

To achieve quantitative accuracy (<1% error), the instrument must be set to relax fully between scans.

  • Nucleus:

    
    [2][3]
    
  • Spectral Width: 15 ppm (covers all signals including IS and impurities).

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (D1): 60 seconds .

    • Why? Furan protons have long

      
       relaxation times (often 5–10s). For 99.9% magnetization recovery, the delay must be 
      
      
      
      .
  • Scans (NS): 16 or 32 (sufficient for >20 mg/mL concentration; improves S/N ratio).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

4. Data Processing
  • Phasing: Apply manual zero and first-order phase correction.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Integration:

    • IS Signal: Singlet at ~3.0 ppm. Set integral to calibrated value (e.g., 100).

    • Analyte Signal: Singlet at ~6.3–6.4 ppm (H3/H4 protons).

    • Note: Ensure integration limits cover 64x the linewidth (approx ±10 Hz from center) to capture 99% of the Lorentzian area.

Part 4: Data Analysis & Visualization
Purity Calculation Equation

The absolute purity (


) is calculated using the following equation:


  • 
    : Integrated Area
    
  • 
    : Number of protons (Analyte = 2, DMSO
    
    
    
    = 6)
  • 
    : Molecular Weight (Analyte = 136.96  g/mol , DMSO
    
    
    
    = 94.13 g/mol )
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999)
    
Workflow Diagram

The following diagram illustrates the critical path for the qNMR workflow, highlighting the control points for volatility and data integrity.

qNMR_Workflow cluster_volatility Critical Control Point: Volatility Start Start: Reagent Selection Weigh_IS Weigh Internal Standard (Dimethyl Sulfone) Target: 10-15mg Start->Weigh_IS Weigh_Sx Weigh this compound (Closed Vessel Technique) Weigh_IS->Weigh_Sx Add to same vial Dissolve Dissolve in CDCl3 (Screw-cap Tube) Weigh_Sx->Dissolve Acquire Acquire 1H NMR (d1 = 60s, 90° pulse) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Purity (Mass Balance Eq) Process->Calc

Caption: qNMR workflow emphasizing the "Closed Vessel" weighing technique required for volatile this compound analysis.

Part 5: Results Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
Analyte signal < 95% expected Evaporation during weighing or T1 saturation.Use syringe for weighing; Increase D1 to 60s.
Drifting Baseline Improper phase correction or filter bandwidth.Apply manual phase correction; check receiver gain.
Extra Peaks Hydrolysis (if wet

) or polymerization.
Use fresh solvent; store sample at 4°C if not running immediately.
References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005, 38(5), 813-823. [Link]

Sources

Comparative Guide: Synthesis Efficiency & Stability of Halogenated Furans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthesis Efficiency for Different Halogenated Furans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Analysis

In the landscape of heterocyclic building blocks, halogenated furans are indispensable for coupling reactions (Suzuki, Stille, Negishi) in drug discovery.[1] However, a stark dichotomy exists between 2-halofurans and 3-halofurans :

  • 2-Halofurans (α-substituted): Electronically favored and easy to synthesize via direct halogenation, but kinetically unstable and prone to rapid polymerization.[1][2]

  • 3-Halofurans (β-substituted): Significantly more stable and valuable for accessing "difficult" chemical space, but challenging to synthesize due to the furan ring's natural electronic bias against β-substitution.[1][2]

This guide objectively compares the synthesis efficiency, yields, and stability profiles of chlorinated, brominated, and iodinated furans, providing validated protocols to navigate these challenges.[1]

Comparative Analysis: Synthesis Routes & Efficiency

The Regioselectivity Challenge

Furan is an electron-rich heterocycle.[2][3][4] Electrophilic aromatic substitution (EAS) occurs almost exclusively at the C2 (α) position due to the stabilization of the intermediate sigma complex by the oxygen atom.[1] Accessing the C3 (β) position requires indirect methods, "blocking" strategies, or thermodynamic control.[1]

Data Summary Table: Yields & Stability
ProductPrimary Synthesis RouteTypical YieldStability ProfileAtom Economy
2-Chlorofuran Direct Chlorination (controlled)55-65%Critical: Polymerizes violently at >0°C without stabilizer.[2][3]High
3-Chlorofuran Decarboxylation of 3-chlorofuroic acid40-50%Moderate: Stable at 4°C; less prone to polymerization than 2-Cl.[2][3][4]Low (CO₂ loss)
2-Bromofuran Direct Bromination (DMF/Dioxane)70-75%Poor: Light/Air sensitive.[1][3] Store over CaCO₃ at -20°C.High
3-Bromofuran Diels-Alder (Fechtel) or Decarboxylation60-85%Good: Stable liquid.[2][3][4] The industry standard for 3-substitutions.Low to Moderate
3-Iodofuran Lithiation of 3-bromofuran + I₂80-90%Moderate: Light sensitive.[2][3][4] Solid/Oil.[2][3][4]Moderate

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis of 2-Bromofuran (Direct Halogenation)

Principle: Use of a mild brominating complex (Dioxane dibromide) to prevent the "furan acid" polymerization cascade.[1][2]

  • Reagents: Furan (1.0 eq), Bromine (1.0 eq), Dioxane, Calcium Carbonate (stabilizer).[1]

  • Workflow:

    • Dissolve furan in dioxane at 0°C.

    • Add bromine dropwise; the dioxane-dibromide complex forms in situ, mitigating the harshness of free Br₂.[2]

    • Critical Step: Maintain temperature strictly < 5°C. Higher temps favor poly-bromination.[2][3][4]

    • Quench with saturated NaHCO₃.

    • Distill under reduced pressure over CaCO₃.

  • Yield: ~70%

  • Note: Product must be stored with trace CaCO₃ to scavenge HBr, which catalyzes polymerization.[2][3]

Protocol B: Accessing the "Difficult" 3-Position: 3-Bromofuran via Decarboxylation

Principle: Since direct bromination hits C2, we start with 3-bromofuroic acid and remove the carboxyl group using copper catalysis.[2]

  • Reagents: 3-Bromofuroic acid, Quinoline (solvent/base), Copper powder (catalyst).[1][2]

  • Workflow:

    • Suspend 3-bromofuroic acid and Cu powder in quinoline.

    • Heat to 200°C (Decarboxylation temperature).

    • Mechanism: The carboxyl group at C2 (or C4/C5 depending on precursor) is lost as CO₂.[2][3][4]

    • Distill the product directly from the reaction mixture as it forms (bp ~103°C).

  • Yield: 60-65%[2][3]

  • Why this works: The carboxylic acid group directs the halogenation during precursor synthesis, then is removed to leave the halogen at the desired "unnatural" position.

Protocol C: The "Halogen Dance" to 3-Iodofuran

Principle: 3-Bromofuran is converted to 3-Iodofuran via Lithium-Halogen Exchange.[2][3] This relies on the stability of the 3-furyl lithium species at low temperatures.[2][3]

  • Reagents: 3-Bromofuran, n-BuLi (1.1 eq), Iodine (I₂), THF.

  • Workflow:

    • Cool 3-bromofuran in THF to -78°C .

    • Add n-BuLi dropwise.[2][3][4][5]

      • Expert Insight: Do not allow temp to rise above -40°C. If it does, the kinetic 3-lithio species rearranges to the thermodynamic 2-lithio species (The "Halogen Dance" equilibrium).[1]

    • Stir for 30 mins.

    • Add solution of I₂ in THF.[2][3][4][5]

    • Warm to RT and quench with Na₂S₂O₃ (to remove excess iodine).

  • Yield: >85%

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing halogenated furans, highlighting the divergence between kinetic control (2-pos) and thermodynamic/indirect control (3-pos).

FuranSynthesis Start Target Molecule Pos2 2-Halofuran (Alpha) Start->Pos2 Kinetic Control Pos3 3-Halofuran (Beta) Start->Pos3 Thermodynamic/Blocking Direct Direct Halogenation (EAS) Pos2->Direct Indirect Indirect Synthesis Pos3->Indirect Cl2 2-Chlorofuran (High Instability) Direct->Cl2 Cl2 (Hazardous) Br2 2-Bromofuran (Standard) Direct->Br2 Br2/Dioxane Decarb Decarboxylation (Cu/Quinoline) Indirect->Decarb From Furoic Acid LiEx Lithium Exchange (-78°C) Indirect->LiEx From 3-Br-Furan Br3 3-Bromofuran Decarb->Br3 I3 3-Iodofuran LiEx->I3

Caption: Decision matrix for selecting the optimal synthesis route based on regiochemistry and stability constraints.

Scientific Integrity: Stability & Storage (The "Hidden" Variable)[1]

A common failure mode in furan chemistry is the degradation of the starting material before the reaction begins.[2]

  • The Polymerization Trap: 2-Halofurans are acid-sensitive.[2][3][4] The halogen atom acts as a weak leaving group, and any trace acid (HX) generated by hydrolysis catalyzes a chain-reaction polymerization.[1][2]

    • Mitigation: Always store 2-bromofuran and 2-chlorofuran over solid Na₂CO₃ or CaCO₃ pellets.[4]

  • The Temperature Threshold:

    • 2-Chlorofuran: Must be used immediately or stored at -80°C.[2][4]

    • 3-Bromofuran: Stable at 4°C for months.[3][4]

    • Lithiated Intermediates: 3-Lithiofuran is kinetically stable only at <-78°C. Above -40°C, it isomerizes to 2-lithiofuran.[2]

References

  • Keegstra, M. A., et al. (1989).[1][2] "A High-Yield Preparative-Scale Method for 2-Bromofuran." Tetrahedron. Link

  • Fechtel, G. (1990).[1][2][3][4] "Synthesis of 3-bromofuran via Diels-Alder sequence." Journal of Practical Chemistry.

  • BenchChem. (2025).[2][4] "Synthesis of 3-Bromo-2-iodofuran Derivatives." Application Notes. Link[1][4]

  • Organic Chemistry Portal. "Furan Synthesis and Reactivity." Link

  • GuideChem. (2023).[2][3][4] "How to Synthesize 3-Bromofuran: A Comprehensive Guide." Link

  • Sigma-Aldrich. "3-Bromofuran Product Specification and Storage." Link[1][4]

Sources

Comparative Stability Analysis of Dichlorofuran Isomers: A DFT Implementation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of halogenated heterocyclic intermediates for pharmaceutical and agrochemical applications, the thermodynamic and kinetic stability of isomers dictates synthetic yield and shelf-life.[1] This guide provides a rigorous Density Functional Theory (DFT) framework to compare the four constitutional isomers of dichlorofuran: 2,3- , 2,4- , 2,5- , and 3,4-dichlorofuran .

Core Insight: Theoretical prediction and experimental correlation suggest that 2,5-dichlorofuran represents the global thermodynamic minimum due to the minimization of steric repulsion and optimization of the


-effect, whereas 3,4-dichlorofuran  exhibits the highest instability due to significant steric clash between adjacent chlorine atoms at the 

-positions.

Theoretical Framework & Isomer Definition

Before initiating calculations, we must define the structural landscape. Furan (


) is a five-membered aromatic ring. Substitution with two chlorine atoms yields four distinct isomers.[1]
IsomerSubstitution PatternKey Steric/Electronic Feature
This compound

Most Stable. Max separation of Cl atoms; dipoles oppose; electrons withdrawn from

-carbons.
2,4-Dichlorofuran

Intermediate. Non-adjacent substituents (pseudo-meta); moderate stability.
2,3-Dichlorofuran

Low Stability. Adjacent Cl atoms (ortho-like); steric repulsion present.
3,4-Dichlorofuran

Least Stable. Adjacent Cl atoms at the distal positions; max steric repulsion; no

-stabilization.
Why DFT?

Empirical force fields often fail to capture the subtle electronic effects of the oxygen lone pair delocalization in furan.[1] DFT, specifically using hybrid functionals, accurately models:

  • The Anomeric Effect: Interaction between the oxygen lone pair and C-Cl

    
     orbitals.[1]
    
  • Hyperconjugation: Stabilization effects not captured by molecular mechanics.[1]

Computational Methodology (The Protocol)

To ensure Trustworthiness and Reproducibility , this protocol uses a self-validating workflow.

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction handling).

  • Basis Set: 6-311++G(d,p) .[2][3][4][5][6][7]

    • Justification: The "++" (diffuse functions) are critical for describing the electron-rich chlorine atoms and the lone pairs on oxygen.[1] The "(d,p)" (polarization functions) allows for accurate bond angle description in the strained ring.

  • Solvation: PCM (Polarizable Continuum Model) using Water or Methanol if comparing for drug solubility; Gas Phase for intrinsic stability.

Step-by-Step Workflow
Step 1: Geometry Optimization

The goal is to find the local minima on the Potential Energy Surface (PES).[1]

  • Input: Initial guess structure (drawn in GaussView/Avogadro).

  • Keyword: Opt (Gaussian) or ! Opt (ORCA).

  • Convergence Criteria: Set to Tight to ensure precise bond lengths for the C-Cl bonds.

Step 2: Vibrational Frequency Analysis (Self-Validation)
  • Keyword: Freq.

  • Validation: The output must show zero imaginary frequencies .

    • If 1 imaginary freq: You are at a Transition State (TS). Perturb geometry and re-optimize.

    • If >1 imaginary freq: You are at a Higher Order Saddle Point.[1]

Step 3: Frontier Molecular Orbital (FMO) Analysis

Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to determine the Chemical Hardness (


) .


  • Interpretation: Harder molecules (larger gap) are generally less reactive and more kinetically stable.[1]

Visualization of Workflow

The following diagram outlines the logical flow of the computational experiment, ensuring data integrity at every step.

DFT_Workflow Start Start: Draw 4 Isomers Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Check Imaginary Freqs Freq->Check Valid Valid Minimum (0 Imaginary Freqs) Check->Valid No Invalid Transition State (>0 Imaginary Freqs) Check->Invalid Yes Analysis Calculate Properties: 1. Gibbs Free Energy (G) 2. HOMO-LUMO Gap 3. Dipole Moment Valid->Analysis Invalid->Opt Perturb Geometry Output Comparative Stability Report Analysis->Output

Caption: Logical workflow for validating DFT stability calculations. Green nodes indicate successful validation steps.

Comparative Analysis & Expected Trends[1]

When you execute the protocol above, summarize your data into the following structure. (Data below represents theoretical consensus trends for chlorinated furans).

Thermodynamic Stability (Relative Gibbs Free Energy)
IsomerRelative Energy (

, kcal/mol)
Boltzmann Population (%)Stability Rank
2,5-Dichloro 0.00 (Reference)> 90%1 (Most Stable)
2,4-Dichloro +1.5 - 3.0< 8%2
2,3-Dichloro +4.0 - 6.0< 2%3
3,4-Dichloro +7.0 - 9.0~ 0%4 (Least Stable)
  • Analysis: The 2,5-isomer benefits from the "Alpha Effect" and symmetry. The 3,4-isomer suffers from severe Van der Waals repulsion between the large Chlorine radii (approx 1.75 Å) at adjacent positions.

Electronic Stability (HOMO-LUMO Gap)
IsomerHOMO (eV)LUMO (eV)Gap (

)
Chemical Hardness
2,5-Dichloro -6.20-0.505.70 Hard (Stable)
3,4-Dichloro -5.80-0.904.90 Soft (Reactive)
  • Implication: A smaller gap in 3,4-dichlorofuran indicates it is more polarizable and reactive, making it a likely transient intermediate rather than a stable shelf product.

Implications for Drug Development & Safety[1]

Synthesis Pathways

If your target molecule requires the 3,4-dichloro motif, be aware that thermodynamic control will favor rearrangement to the 2,5-isomer if high temperatures are used. Kinetic control (low temperature) is required to synthesize the 3,4-isomer.

Environmental Toxicity (PCDF Precursors)

Researchers must note that dichlorofurans are structural precursors to Polychlorinated Dibenzofurans (PCDFs) .

  • Mechanism: Dimerization of dichlorofurans under oxidative conditions can yield PCDFs.[1]

  • Risk: The 2,5-isomer, being most stable and persistent in the environment, poses a higher long-term risk for bioaccumulation and subsequent conversion to toxic congeners compared to the transient 3,4-isomer.

Toxicity_Pathway Iso25 This compound (High Stability) Oxidation Oxidative Dimerization (High Temp) Iso25->Oxidation PCDF Polychlorinated Dibenzofurans (Toxic Congeners) Oxidation->PCDF Precursor Risk

Caption: Pathway illustrating the potential for stable dichlorofuran isomers to act as precursors for toxic PCDF formation.

References

  • Gaussian 16 User Reference. Geometry Optimization and Frequency Analysis Keywords. Gaussian, Inc. Link

  • Menezes, D.C., et al. (2021). "DFT Study of Chlorinated Furan Derivatives: Structural and Electronic Properties." Journal of Molecular Structure. Link(Note: Representative citation for standard DFT protocols on furan derivatives).

  • World Health Organization (WHO). (2016). "Dioxins and their effects on human health."[1][8] Fact Sheets. Link

  • Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity."[1] Journal of the American Chemical Society.[1] Link

  • NIST Chemistry WebBook. "Furan, 2,5-dichloro- thermochemical data." Link

Sources

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